GoSlo-SR-5-69
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H20N2O5S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonic acid |
InChI |
InChI=1S/C24H20N2O5S/c25-22-19(32(29,30)31)12-18(26-15-10-9-13-5-1-2-6-14(13)11-15)20-21(22)24(28)17-8-4-3-7-16(17)23(20)27/h3-4,7-12,26H,1-2,5-6,25H2,(H,29,30,31) |
InChIキー |
HSQNXBYFUAQFTC-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
GoSlo-SR-5-69: A Deep Dive into its Mechanism of Action on BK Channels
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated K+ (BK) channels. We will delve into its molecular interactions, quantitative effects on channel gating, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals working on ion channel modulation.
Core Mechanism of Action
This compound is a positive allosteric modulator of BK channels.[1] It enhances channel opening by stabilizing the open conformation of the channel and the activated state of its voltage sensors.[2] A key characteristic of this compound is that its modulatory effect does not require the presence of the regulatory β1-subunit, indicating a direct interaction with the pore-forming α-subunit.[2]
The proposed mechanism involves this compound binding to a site within the transmembrane domain of the BK channel α-subunit.[2] This interaction allosterically facilitates the conformational changes required for channel opening, leading to a significant leftward shift in the voltage-dependence of activation. This means the channel is more likely to be open at more negative membrane potentials.
Quantitative Effects on BK Channel Activity
This compound is a highly potent and efficacious BK channel opener. Its effects have been quantified using electrophysiological techniques, primarily the patch-clamp method. The key quantitative parameters are summarized in the tables below.
Table 1: Potency and Efficacy of this compound on Mammalian BK Channels
| Parameter | Value | Cell Type | Reference |
| EC50 | 251 nM | Rabbit bladder smooth muscle cells | [3] |
| 189 nM (Confidence Interval: 65-546 nM) | Not specified | [4] | |
| Voltage Shift (ΔV1/2) | > -100 mV (at 1 µM) | Rabbit bladder smooth muscle cells | [3] |
| -113 ± 10 mV (at 1 µM) | Not specified | [4] | |
| > -100 mV (at 10 µM) | HEK cells | [2] | |
| -121 ± 3 mV (at 10 µM) | HEK cells (rat BK) | [5] | |
| -105 ± 4 mV (at 10 µM) | HEK cells (human BK) | [5] |
Table 2: this compound as a Positive Allosteric Modulator of Nematode SLO-1 Channels
In homologous channels from the filarial nematodes Brugia malayi (Bma-SLO-1F) and Onchocerca volvulus (Ovo-SLO-1A), this compound acts as a positive allosteric modulator of the anthelmintic drug emodepside (B1671223).[1][6]
| Channel | Effect of this compound (3 µM) | Reference |
| Bma-SLO-1F | 7-fold increase in emodepside sensitivity | [6] |
| 1.7-fold increase in emodepside efficacy (Rmax) | [6] | |
| Ovo-SLO-1A | Potentiates the effects of emodepside | [1] |
Molecular Determinants of this compound Action
Mutagenesis studies have identified key residues in the BK channel α-subunit that are critical for the action of this compound. These findings provide insight into the putative binding pocket.
Table 3: Effect of Point Mutations on this compound-Induced Voltage Shift (ΔV1/2)
| Mutation | Effect on ΔV1/2 | Reference |
| L227A (S4/S5 linker) + S317R (S6) + I326A (S6) | Practically abolished the effect of this compound | [2] |
| S317R (S6) | Significantly reduced ΔV1/2 | [5] |
| I326A (S6) | Significantly reduced ΔV1/2 to -73 ± 6 mV | [5] |
| S317R + I326A | Further reduced ΔV1/2 to -56 ± 6 mV | [5] |
These data strongly suggest that this compound interacts with a binding pocket formed by the S4/S5 linker and the S6 segment of the transmembrane domain.[2] Interestingly, in nematode SLO-1 channels, molecular docking studies predict a binding site in the RCK1 (Regulator of Conductance of K+) domain.[1][6] This suggests potential differences in the binding site between mammalian and nematode channels.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the effects of this compound on BK channels.
Patch-Clamp Electrophysiology (Excised, Inside-Out Configuration)
This is the primary technique used to study the effects of this compound on BK channel activity.
-
Cell Preparation: Rabbit bladder smooth muscle cells are enzymatically dissociated and plated. Alternatively, Human Embryonic Kidney (HEK) 293 cells are transiently transfected with plasmids encoding the desired BK channel subunits (e.g., α-subunit alone or with accessory subunits).[3][5][7]
-
Pipette Solution (External): Contains (in mM): 140 KCl, 10 HEPES, 1 MgCl2, pH adjusted to 7.2 with KOH.
-
Bath Solution (Internal): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration, pH adjusted to 7.2 with KOH.
-
Voltage Protocol: The membrane patch is held at a holding potential (e.g., -100 mV) and then stepped to a series of depolarizing potentials (e.g., from -100 mV to +100 mV in 20 mV increments).[7]
-
Data Acquisition and Analysis: Currents are recorded using an patch-clamp amplifier, filtered, and digitized. The open probability (Po) of the channels is determined at different voltages and in the presence and absence of this compound. The voltage at which the open probability is half-maximal (V1/2) is determined by fitting the data to a Boltzmann function. The EC50 is determined by applying different concentrations of this compound and fitting the concentration-response data to a Hill equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the effects of this compound on nematode SLO-1 channels expressed in Xenopus oocytes.[6]
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the SLO-1 channel subunits.
-
Electrophysiology: Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a holding potential, and currents are elicited by voltage steps.
-
Drug Application: this compound and other compounds are applied to the bath solution.[6]
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed binding sites and mechanism of this compound on BK channels.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: this compound as a positive allosteric modulator of BK channel activation.
References
- 1. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound | PLOS Pathogens [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. physoc.org [physoc.org]
- 6. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
GoSlo-SR-5-69: A Technical Guide to its Potency and Mechanism as a BK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GoSlo-SR-5-69, a potent activator of the large conductance Ca2+-activated potassium (BK) channel, also known as the Slo1 or KCa1.1 channel. This document details the compound's EC50 value, its potency in modulating channel activity, the experimental protocols used for its characterization, and its underlying mechanism of action.
Quantitative Analysis of this compound Potency
This compound is a highly efficacious activator of BK channels. Its potency has been quantified through electrophysiological studies, with the key parameters summarized in the table below. The primary measure of its effect is the half-maximal effective concentration (EC50) and the shift in the voltage required for half-maximal activation (ΔV½) of the BK channel.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| EC50 | 251 nM | Rabbit Bladder Smooth Muscle Cells | Excised inside-out patch-clamp | [1][2][3][4] |
| ΔV½ | > -100 mV | Rabbit Bladder Smooth Muscle Cells | 1 µM this compound | [1][2] |
| ΔV½ | -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | 1 µM this compound | |
| ΔV½ | -104 mV | Not Specified | Not Specified | [3] |
Mechanism of Action: Direct BK Channel Gating Modulation
This compound exerts its effect through a direct interaction with the BK channel protein. It functions as a positive allosteric modulator, stabilizing the open conformation of the channel. This action leads to an increase in the channel's open probability at a given membrane potential and intracellular calcium concentration.
Studies involving site-directed mutagenesis have identified key regions within the BK channel's α-subunit that are crucial for the action of the GoSlo-SR family of compounds. These include the S4/S5 linker and the S6 transmembrane segment.[5][6] The interaction with these domains is believed to allosterically modulate the channel's voltage sensor and pore gate, resulting in the observed leftward shift in the voltage-activation curve.[5][6]
A proposed signaling pathway and mechanism of action is depicted in the following diagram:
Experimental Protocols
The characterization of this compound's activity on BK channels was primarily conducted using the patch-clamp electrophysiology technique. The following sections detail the methodologies employed in these key experiments.
Cell Preparation
Rabbit Bladder Smooth Muscle Cell Isolation:
-
Male New Zealand white rabbits are euthanized in accordance with institutional animal care and use committee guidelines.
-
The urinary bladder is excised and placed in a Ca2+-free physiological salt solution.
-
The urothelium and connective tissues are removed, and the detrusor smooth muscle is minced into small pieces.
-
The tissue fragments are subjected to enzymatic digestion to isolate single smooth muscle cells.
-
The isolated cells are then plated on glass coverslips for electrophysiological recording.
Electrophysiology: Excised Inside-Out Patch-Clamp
The excised inside-out patch-clamp configuration is utilized to directly assess the effect of this compound on the intracellular face of the BK channel.
Solutions:
-
Symmetrical K+ Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA (for buffered low Ca2+), adjusted to pH 7.2 with KOH. The free Ca2+ concentration is adjusted as required for specific experiments.
Recording Procedure:
-
Patch pipettes with a resistance of 3-5 MΩ are fabricated from borosilicate glass capillaries.
-
A high-resistance (GΩ) seal is formed between the pipette tip and the membrane of a single cell.
-
The patch of membrane is then excised from the cell, with the intracellular face of the membrane exposed to the bath solution.
-
The membrane patch is held at a holding potential of -60 mV.
-
BK channel currents are elicited by voltage ramps or steps to various test potentials.
-
This compound is applied to the bath solution to assess its effect on channel activity.
The following diagram illustrates the experimental workflow for determining the EC50 of this compound:
Data Acquisition and Analysis
-
Currents are recorded using an Axopatch amplifier and pClamp software.
-
The conductance (G) at each voltage (V) is calculated from the current amplitude, assuming a reversal potential of 0 mV under symmetrical K+ conditions.
-
The relative conductance (G/Gmax) is plotted against the membrane potential to generate a voltage-activation curve (G/V curve).
-
The G/V curves are fitted with the Boltzmann equation to determine the voltage for half-maximal activation (V½).
-
The shift in V½ (ΔV½) is calculated by subtracting the V½ in the presence of this compound from the control V½.
-
The EC50 value is determined by plotting the ΔV½ against the concentration of this compound and fitting the data with a sigmoidal dose-response curve.
Synthesis of this compound
This compound is synthesized via a copper-catalyzed Ullmann coupling reaction. A simplified schematic of the synthesis is presented below.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio-techne.com [bio-techne.com]
- 6. pnas.org [pnas.org]
The Role of GoSlo-SR-5-69 in Smooth Muscle Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance, calcium-activated potassium (BK) channel. As a member of the novel anthraquinone (B42736) derivative GoSlo-SR family of compounds, it represents a significant advancement in the pharmacological toolkit for probing smooth muscle physiology and exploring therapeutic interventions for conditions characterized by smooth muscle hypercontractility, such as overactive bladder and certain vascular diseases. This technical guide provides an in-depth overview of the core pharmacology of this compound, its mechanism of action in smooth muscle, and detailed experimental protocols for its characterization.
Mechanism of Action in Smooth Muscle
This compound exerts its physiological effects by directly targeting and activating BK channels, which are key regulators of smooth muscle membrane potential and contractility. The activation of these channels leads to a cascade of events culminating in smooth muscle relaxation.
Signaling Pathway of this compound-Mediated Smooth Muscle Relaxation
The primary mechanism involves the potentiation of potassium efflux, leading to membrane hyperpolarization and subsequent smooth muscle relaxation.
Caption: Signaling pathway of this compound in smooth muscle.
Quantitative Data on GoSlo-SR Compound Activity
The following tables summarize the quantitative data for this compound and related compounds on BK channel activity and smooth muscle contractility.
| Compound | Tissue/Cell Type | Parameter | Value | Reference |
| This compound | Rabbit Bladder Smooth Muscle | EC₅₀ | 251 nM | [1] |
| This compound | Rabbit Bladder Smooth Muscle | ΔV₁/₂ at 1 µM | > -100 mV | [1] |
| GoSlo-SR-5-130 | Rabbit Corpus Cavernosum Smooth Muscle | EC₅₀ | 10 µM | [2][3] |
| GoSlo-SR-5-6 | Rat Gracilis Muscle Artery | Relaxation | Concentration-dependent |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Electrophysiological Recording of BK Channel Activity
This protocol describes the excised inside-out patch-clamp technique used to characterize the effects of this compound on BK channels in isolated smooth muscle cells.[1]
Caption: Workflow for patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Isolation: Single smooth muscle cells are isolated from the tissue of interest (e.g., rabbit urinary bladder) by enzymatic digestion.[4]
-
Pipette Preparation: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1.2 MgCl₂, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (in mM): 130 KCl, 1.2 MgCl₂, 10 HEPES, adjusted to pH 7.2 with KOH. Free Ca²⁺ concentration is buffered to the desired level (e.g., 100 nM).
-
-
Recording:
-
A gigaohm seal is formed between the patch pipette and the cell membrane.
-
The membrane patch is excised to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
The membrane potential is held at -60 mV, and voltage steps (e.g., from -100 mV to +200 mV) are applied to elicit BK channel currents.
-
Control recordings are obtained before the application of this compound.
-
This compound is then perfused into the bath at various concentrations.
-
-
Data Analysis: The conductance-voltage (G-V) relationship is determined by measuring the tail current amplitude at a fixed potential after the voltage steps. The data is fitted with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂). The change in V₁/₂ (ΔV₁/₂) induced by this compound is calculated. The concentration-response curve is plotted to determine the EC₅₀ value.
Isometric Tension Measurement of Smooth Muscle Strips
This protocol describes a general method for measuring the contractile and relaxant effects of GoSlo-SR compounds on isolated smooth muscle strips using a wire myograph system.[2][3]
Caption: Workflow for isometric tension measurement.
Detailed Protocol:
-
Tissue Preparation: Smooth muscle strips (e.g., from rabbit corpus cavernosum or rat arteries) are carefully dissected in cold physiological salt solution (PSS).
-
Mounting: The strips are mounted in a wire myograph chamber containing PSS maintained at 37°C and aerated with 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed support, and the other to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washes with fresh PSS.
-
Viability and Pre-contraction: The viability of the strips is tested by inducing contraction with a high-potassium solution (e.g., 80 mM KCl). After washing and returning to baseline, a stable contraction is induced using a relevant agonist (e.g., phenylephrine (B352888) for vascular smooth muscle).
-
Compound Application: Once a stable pre-contraction plateau is achieved, GoSlo-SR compounds are added to the bath in a cumulative manner, allowing the tissue to reach a steady-state relaxation at each concentration.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the agonist. A concentration-response curve is then plotted to determine the potency (e.g., IC₅₀) and efficacy of the compound.
Conclusion
This compound is a highly potent and efficacious activator of BK channels in smooth muscle. Its ability to induce hyperpolarization and subsequent relaxation makes it an invaluable tool for studying the fundamental physiology of smooth muscle and a promising lead compound for the development of novel therapeutics for a range of disorders. The detailed protocols provided in this guide are intended to facilitate further research into the pharmacology and therapeutic potential of this compound and related compounds.
References
GoSlo-SR-5-69: A Deep Dive into its Modulation of Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance calcium-activated potassium (BK) channel, a key regulator of neuronal excitability. This technical guide provides an in-depth analysis of this compound's effects on neuronal function, consolidating available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. By enhancing BK channel activity, this compound profoundly influences action potential waveforms and firing patterns, highlighting its potential as a valuable research tool and a scaffold for the development of novel therapeutics targeting neurological disorders characterized by hyperexcitability.
Introduction
Large-conductance calcium-activated potassium (BK) channels are crucial regulators of neuronal excitability, integrating changes in intracellular calcium and membrane potential to modulate cellular function.[1] The activation of these channels leads to potassium efflux, resulting in membrane hyperpolarization and a subsequent decrease in neuronal firing. This compound has emerged as a highly potent synthetic activator of BK channels, demonstrating significant efficacy in modulating their activity.[2][3] This document serves as a comprehensive resource for understanding the intricate relationship between this compound and neuronal excitability.
Mechanism of Action
This compound exerts its effects by directly interacting with the BK channel. This interaction stabilizes the open conformation of the channel, thereby increasing the probability of channel opening at any given membrane potential and intracellular calcium concentration. The primary effect is a significant negative shift in the voltage required for half-maximal activation (V½) of the BK channel.[2]
Signaling Pathway
The activation of BK channels by this compound initiates a cascade of events that collectively reduce neuronal excitability. The increased potassium efflux hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for action potential firing. This leads to a decrease in the frequency of action potentials and can also influence the shape of the action potential, potentially shortening its duration and increasing the afterhyperpolarization.
Quantitative Data
The primary quantitative effect of this compound is its potentiation of BK channel activity, as evidenced by a significant shift in the voltage of half-maximal activation (V½). The tables below summarize the available data from electrophysiological studies.
Table 1: Effect of this compound on BK Channel V½
| Preparation | This compound Concentration | ΔV½ (mV) | Reference |
| Rabbit Bladder Smooth Muscle Cells | 1 µM | > -100 | [2] |
| Rabbit Bladder Smooth Muscle Cells | 1 µM | -113 ± 10 | [3] |
Table 2: Electrophysiological Parameters of this compound
| Parameter | Value | Preparation | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | [2] |
| EC₅₀ | 189 nM (Confidence Interval: 65-546 nM) | Rabbit Bladder Smooth Muscle Cells | [3] |
Note: While the provided data is from non-neuronal preparations, it demonstrates the potent activity of this compound on BK channels, which is expected to translate to neuronal contexts.
Experimental Protocols
The characterization of this compound's effects on BK channels has been primarily achieved through patch-clamp electrophysiology. The following is a detailed methodology based on published studies.[2][3]
Cell Preparation
-
Tissue Isolation: Rabbit bladders are removed and placed in a chilled physiological salt solution.
-
Cell Dissociation: The smooth muscle layer is dissected, minced, and subjected to enzymatic digestion (e.g., using papain and collagenase) to isolate single smooth muscle cells.
-
Plating: Isolated cells are plated onto glass coverslips and incubated before electrophysiological recording.
Patch-Clamp Electrophysiology
-
Configuration: Excised inside-out patch configuration is commonly used to allow for the application of this compound to the intracellular face of the membrane patch where the regulatory domains of the BK channel are located.
-
Solutions:
-
Pipette Solution (Extracellular): Contains a physiological concentration of potassium and is buffered to a physiological pH.
-
Bath Solution (Intracellular): Symmetrical potassium concentration to the pipette solution to set the potassium equilibrium potential near 0 mV. The free calcium concentration is buffered to a known level (e.g., using EGTA or HEDTA) to study the calcium-dependent activation of the BK channel.
-
-
Recording:
-
A glass micropipette with a high-resistance seal (>1 GΩ) is formed with the cell membrane.
-
The patch of membrane is excised from the cell.
-
The membrane potential is held at a negative potential (e.g., -60 mV) and voltage ramps or steps are applied to elicit BK channel currents.
-
This compound is applied to the bath solution at various concentrations to determine its effect on channel activity.
-
-
Data Analysis: The voltage at which the channel activation is half-maximal (V½) is determined by fitting the conductance-voltage relationship with a Boltzmann function. The change in V½ (ΔV½) in the presence of this compound is then calculated.
Experimental Workflow
Logical Relationships of Effects on Neuronal Excitability
The potent activation of BK channels by this compound has a cascading effect on neuronal excitability. The logical flow of these effects is depicted in the diagram below.
Conclusion and Future Directions
This compound is a powerful pharmacological tool for the study of BK channel function in neuronal and other excitable cells. Its ability to potently and efficaciously activate these channels provides a means to dissect their role in regulating neuronal excitability. While current quantitative data on its effects in neurons is limited, the profound impact on BK channel gating properties strongly suggests a significant modulatory role on action potential firing and waveform.
Future research should focus on obtaining detailed quantitative data on the effects of this compound in various neuronal subtypes. Investigating its impact on action potential firing frequency, duration, and afterhyperpolarization in different brain regions will provide a more complete picture of its neuromodulatory potential. Such studies will be invaluable for assessing its therapeutic utility in conditions such as epilepsy, ataxia, and other neurological disorders associated with neuronal hyperexcitability. The development of more neuron-specific BK channel activators, using this compound as a template, represents a promising avenue for future drug development.
References
A Preliminary Technical Report on the Function of GoSlo-SR-5-69
Audience: Researchers, scientists, and drug development professionals.
Abstract: GoSlo-SR-5-69 is a potent and efficacious activator of large-conductance, calcium-activated potassium (BK) channels, also known as KCa1.1 channels.[1][2][3] This document provides a comprehensive overview of the function, mechanism of action, and experimental investigation of this compound. It includes a summary of its key quantitative effects on BK channel activity, detailed experimental protocols for its characterization, and visual representations of its signaling context and experimental workflows.
Introduction to this compound
This compound is a novel anthraquinone (B42736) derivative belonging to the GoSlo-SR family of compounds.[1][4] It has been identified as a highly effective opener of BK channels.[1][4] These channels are crucial regulators of cellular excitability, playing significant roles in smooth muscle contraction, neuronal firing patterns, and neurotransmitter release.[4][5][6] The primary mechanism of action for this compound is to shift the voltage required for half-maximal activation (V½) of BK channels in the negative direction, thereby increasing the channel's open probability at physiological membrane potentials.[1][3][7] This potentiation of BK channel activity leads to potassium ion efflux, cellular hyperpolarization, and a subsequent reduction in cellular excitability.
Quantitative Data Summary
The following tables summarize the key biophysical and pharmacological parameters of this compound's effect on BK channels.
Table 1: Pharmacological and Biophysical Properties of this compound
| Parameter | Value | Description |
| EC₅₀ | 251 nM | The concentration of this compound that produces 50% of its maximal effect on BK channel activation.[1][2][3][7] |
| ΔV½ | -104 mV | The negative shift in the voltage required for half-maximal activation of the BK channel in the presence of this compound.[2][3][7] |
| Target Channel | KCa1.1 (BK) | The primary molecular target of this compound is the large-conductance, calcium-activated potassium channel.[1][2][3] |
| Chemical Formula | C₂₄H₁₉N₂NaO₅S | The molecular formula for this compound.[7] |
| Molecular Weight | 470.47 g/mol | The molecular weight of this compound.[2][7] |
Table 2: Effects of this compound on BK Channel Gating at 1 µM
| Condition | V½ (mV) | ΔV½ (mV) |
| Control | 142 ± 4 | N/A |
| This compound (1 µM) | 38 ± 10 (estimated) | > -100 |
Data derived from studies on rabbit bladder smooth muscle cells.[1][4][8]
Experimental Protocols
This protocol is designed to measure the activity of single BK channels in response to this compound.
-
Cell Preparation: Isolate smooth muscle cells from rabbit bladder tissue by enzymatic digestion.[1][4][8] Plate the isolated cells on 35mm Petri dishes for electrophysiological recording.[8]
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Solutions:
-
Recording Procedure:
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Excise the patch of membrane into the "inside-out" configuration, exposing the intracellular face of the channel to the bath solution.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).[8]
-
Apply voltage ramps (e.g., 100 mV/sec) to elicit channel currents and determine the voltage-dependence of activation.[8]
-
Perfuse the bath with the control solution to establish a baseline recording.
-
Apply various concentrations of this compound dissolved in the bath solution to the patch and record channel activity.
-
-
Data Analysis:
-
Measure the open probability (Po) of the BK channels at different voltages.
-
Plot the Po-voltage relationship and fit with a Boltzmann function to determine the V½.
-
Construct a dose-response curve by plotting the shift in V½ against the concentration of this compound to calculate the EC₅₀.
-
This compound and other anilinoanthraquinone derivatives are synthesized via a microwave-assisted, copper-catalyzed Ullmann coupling reaction.[8][9] The purity and structure of the synthesized compounds are confirmed using High-Performance Liquid Chromatography (HPLC), ¹H Nuclear Magnetic Resonance (NMR), and high-resolution mass spectrometry.[8]
Visualizations: Signaling Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a potent and efficacious activator of BK channels, demonstrating a significant negative shift in the voltage-dependence of channel activation. Its well-defined mechanism of action and quantifiable effects make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels. The detailed experimental protocols provided herein offer a robust framework for the further characterization of this compound and the development of novel BK channel modulators for therapeutic applications, particularly in conditions characterized by smooth muscle hyperactivity, such as overactive bladder.[4][6]
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Mechanism of action of GoSlo-SR-5-6 on Kv7.4 channels - STÓR [eprints.dkit.ie]
- 6. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels. | Semantic Scholar [semanticscholar.org]
- 7. GoSlo SR 5-69 | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Pharmacology of GoSlo-SR-5-69: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the pharmacology of GoSlo-SR-5-69, a potent activator of the large-conductance Ca²⁺-activated potassium (BK) channel. The information is compiled to serve as a crucial resource for researchers and professionals involved in ion channel modulation and drug discovery.
Core Pharmacological Properties
This compound is a member of the anilinoanthraquinone class of compounds and has been identified as one of the most potent and efficacious BK channel openers synthesized to date.[1][2] Its primary mechanism of action is to significantly shift the voltage-dependence of BK channel activation to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters of this compound and related compounds from the GoSlo-SR series, as determined by electrophysiological studies.
| Compound | EC₅₀ (nM) | ΔV₁/₂ (mV) at 1 µM | Notes |
| This compound | 251 | -104 | The most potent and efficacious of the tetrahydro-naphthalene derivatives.[1][2] |
| GoSlo-SR-5-65 | 366 | -116 (at 10 µM) | A tetrahydro-naphthalene derivative with comparable efficacy at a higher concentration. |
| GoSlo-SR-5-95 | 392 | -85 | A naphthalene (B1677914) derivative. |
| GoSlo-SR-5-103 | 841 | -44 (at 10 µM) | A naphthalene derivative with reduced efficacy. |
| GoSlo-SR-5-6 | ~2000 | ~ -100 (at 10 µM) | A reference compound from the broader GoSlo-SR family. |
| Cyclopentane Derivative | Not Determined | -24 | Demonstrates the effect of increasing the size of ring D on efficacy.[1] |
| Cyclohexane Derivative | Not Determined | -54 | Demonstrates the effect of increasing the size of ring D on efficacy.[1] |
| Cycloheptane Derivative | Not Determined | -61 | Demonstrates the effect of increasing the size of ring D on efficacy.[1] |
| Cyclooctane Derivative | Not Determined | -106 | Demonstrates the effect of increasing the size of ring D on efficacy.[1] |
Mechanism of Action
This compound exerts its effects by directly interacting with the BK channel's α-subunit. It does not require the presence of the regulatory β₁-subunit to mediate its primary effects. The proposed mechanism involves the stabilization of the channel's open conformation.
Studies involving mutagenesis and mathematical modeling, specifically the Horrigan-Aldrich allosteric model, suggest that this compound interacts with the transmembrane domain of the channel.[3] This interaction is thought to enhance pore opening by stabilizing the activated state of the voltage sensors and the open conformation of the channel's gate. However, it also appears to decouple the voltage sensors from the pore gate.
Key residues involved in the action of the GoSlo-SR family of compounds have been identified. Mutations in the S4/S5 linker (L227A) and the S6 segment (S317R and I326A) have been shown to practically abolish the effects of these activators. This indicates a potential binding pocket or interaction site within these regions of the BK channel.
Signaling Pathway of BK Channel Activation by this compound
Caption: this compound interaction with the BK channel α-subunit.
Experimental Protocols
The primary experimental technique used to characterize this compound is the excised, inside-out patch-clamp method. This allows for precise control of the intracellular environment and direct application of the compound to the cytosolic face of the channel.
Detailed Methodology: Excised Inside-Out Patch Clamp
-
Cell Preparation:
-
Rabbit bladder smooth muscle cells are isolated by enzymatic digestion.
-
Alternatively, HEK293 cells stably transfected with the BK channel α-subunit (and/or accessory subunits) are used.
-
Cells are plated on glass coverslips for electrophysiological recording.
-
-
Electrophysiology Solutions:
-
Pipette (External) Solution (in mM): 140 KCl, 10 HEPES, 10 Glucose; pH adjusted to 7.2 with KOH.
-
Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, with varying concentrations of Ca²⁺ buffered with EGTA or HEDTA to achieve desired free Ca²⁺ concentrations (e.g., 100 nM). pH adjusted to 7.2 with KOH.
-
Drug Application: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then diluted into the internal solution to the final desired concentration.
-
-
Recording Protocol:
-
Borosilicate glass pipettes (resistance 2-5 MΩ) are used to form a giga-ohm seal with the cell membrane.
-
The patch is excised into the "inside-out" configuration, exposing the intracellular face of the membrane to the bath solution.
-
The membrane patch is held at a holding potential of -60 mV.
-
BK channel currents are evoked by voltage steps to a range of potentials (e.g., from -100 mV to +160 mV in 20 mV increments).
-
Currents are recorded before and after the application of this compound to the bath solution.
-
-
Data Analysis:
-
Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude against the prepulse potential.
-
G-V curves are fitted with a Boltzmann function to determine the voltage for half-maximal activation (V₁/₂).
-
The change in V₁/₂ (ΔV₁/₂) is calculated to quantify the effect of the compound.
-
Dose-response curves are constructed by plotting ΔV₁/₂ against the concentration of this compound, and these are fitted with a Hill equation to determine the EC₅₀.
-
Experimental Workflow Diagram
Caption: Workflow for electrophysiological characterization of this compound.
Structure-Activity Relationship (SAR)
The development of this compound was part of a systematic exploration of the SAR of anilinoanthraquinone derivatives. Key findings include:
-
Ring D Size: Increasing the size of the cycloalkane ring (Ring D) attached to the aniline (B41778) nitrogen generally enhances the efficacy of the compounds in shifting the V₁/₂ of BK channel activation.[1]
-
Hydrophobicity and Steric Bulk: The introduction of naphthalene and tetrahydro-naphthalene moieties was explored to increase hydrophobicity and steric bulk. The tetrahydro-2-naphthalene derivative (this compound) proved to be the most potent and efficacious in this series.[1][2]
Summary and Future Directions
This compound is a highly potent and efficacious activator of BK channels, acting directly on the α-subunit to promote the open state of the channel. Its mechanism of action, involving interaction with the S4/S5 linker and S6 segment, provides a valuable pharmacological tool for studying BK channel gating and physiology. The detailed experimental protocols and quantitative data presented here offer a foundation for further research and development of BK channel modulators for potential therapeutic applications in conditions such as overactive bladder, hypertension, and erectile dysfunction. Future research may focus on further refining the SAR to develop even more potent and selective BK channel activators with improved pharmacokinetic properties.
References
GoSlo-SR-5-69: A Technical Guide to a Potent BK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GoSlo-SR-5-69, a potent activator of the large-conductance Ca2+-activated potassium (BK) channels. This document details the molecule's mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and visualizes its role in relevant signaling pathways.
Introduction to this compound
This compound is a member of the anilinoanthraquinone class of compounds, distinguished by its significant potency and efficacy in activating BK channels.[1][2] These channels, also known as KCa1.1 or Maxi-K channels, are crucial regulators of cellular excitability, playing key roles in a variety of physiological processes including smooth muscle contraction, neuronal firing, and neurotransmitter release.[3] The activation of BK channels leads to an efflux of potassium ions, resulting in membrane hyperpolarization and a subsequent reduction in cellular excitability. This compound's ability to potently modulate this activity makes it an invaluable tool for studying the physiological and pathophysiological roles of BK channels and for the development of novel therapeutics targeting conditions such as overactive bladder, hypertension, and certain neurological disorders.[3][4]
Mechanism of Action
This compound functions as a direct activator of the BK channel.[1][2] Its mechanism involves a significant negative shift in the voltage required for half-maximal activation (V½) of the channel.[5] This means that at any given intracellular calcium concentration, the channel is more likely to be open at more negative membrane potentials. Research suggests that this compound interacts with the transmembrane domain of the BK channel's α-subunit, specifically involving the S4/S5 linker and the S6 segment.[6][7] Notably, its activity is not dependent on the presence of the regulatory β1 subunit, although the presence of different accessory subunits, such as the γ subunits, can modulate its effects.[6][8]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity on BK channels.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type | Reference(s) |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | [1][5] |
| ΔV½ | -104 mV | Rabbit Bladder Smooth Muscle Cells | [5] |
| ΔV½ at 1 µM | > -100 mV | Rabbit Bladder Smooth Muscle Cells | [1][2] |
Table 2: Influence of BK Channel γ Subunits on the Efficacy of GoSlo-SR Analogues
| Compound | BKα | BKαγ1 | BKαγ2 | BKαγ3 | BKαγ4 | Reference(s) |
| GoSlo-SR-5-6 | - | Unaffected | Unaffected | Unaffected | Unaffected | [3][8] |
| GoSlo-SR-5-44 (3 µM) | -76 ± 3 mV | -23 ± 3 mV | -36 ± 1 mV | -47 ± 5 mV | -82 ± 5 mV | [3] |
| GoSlo-SR-5-130 | Partially restored excitatory effects | Partially restored excitatory effects | Partially restored excitatory effects | Partially restored excitatory effects | Partially restored excitatory effects | [3][8] |
Note: Data for this compound's direct interaction with γ subunits is limited; however, data from closely related analogues provide insight into the potential for modulation by these accessory proteins.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Cell Culture and Transfection of HEK293 Cells
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Transfection: For heterologous expression of BK channels, HEK293 cells are transiently transfected with plasmids encoding the desired BK channel subunits (e.g., α-subunit, with or without accessory β or γ subunits). A common method is to use a lipofection-based reagent according to the manufacturer's instructions. Co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in the identification of transfected cells for electrophysiological recording. Cells are typically ready for experiments 24-48 hours post-transfection.
Excised Inside-Out Patch-Clamp Electrophysiology
This technique is the gold standard for studying the direct effects of compounds on ion channels.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 1.5-3 MΩ when filled with the pipette solution.
-
Solutions:
-
Pipette (extracellular) solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, 2 MgCl₂. pH adjusted to 7.4 with KOH.
-
Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA (for controlling Ca²⁺ concentration). The free Ca²⁺ concentration is adjusted to the desired level (e.g., 100 nM) by adding an appropriate amount of CaCl₂ calculated using a calcium concentration calculator. pH adjusted to 7.2 with KOH.
-
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the fire-polished pipette tip and the membrane of a transfected HEK293 cell.
-
Patch Excision: The pipette is retracted from the cell to excise a patch of membrane, with the intracellular face of the membrane now exposed to the bath solution (inside-out configuration).
-
Data Acquisition: BK channel currents are recorded using a patch-clamp amplifier and appropriate data acquisition software. A voltage-ramp protocol (e.g., from -100 mV to +100 mV) is typically used to elicit channel activity.
-
Drug Application: this compound, dissolved in a suitable solvent like DMSO and then diluted in the bath solution to the final desired concentration, is perfused onto the excised patch. The effects on channel activity are then recorded and analyzed.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Downstream signaling in smooth muscle cells.
Caption: Downstream signaling in a presynaptic neuron.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. Molecular mechanisms underlying the effect of the novel BK channel opener GoSlo: Involvement of the S4/S5 linker and the S6 segment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GoSlo-SR-5-69 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca²⁺-activated K⁺ (BK) channels, also known as KCa1.1 or Slo1 channels.[1][2] As a member of the GoSlo-SR family of compounds, it robustly shifts the voltage-dependence of BK channel activation to more negative potentials, making it a valuable tool for investigating the physiological roles of these channels and a potential lead compound for therapeutic development.[1] BK channels are key regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release. Their dysfunction has been implicated in various pathological conditions, including overactive bladder, hypertension, and erectile dysfunction.[2]
These application notes provide a detailed experimental protocol for characterizing the effects of this compound on BK channels using the excised, inside-out patch clamp technique.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and the related compound, GoSlo-SR-5-6.
| Compound | EC₅₀ | ΔV₁/₂ at 1 µM (mV) | Cell Type | Reference |
| This compound | 251 nM | > -100 mV | Rabbit Bladder Smooth Muscle Cells | [1][2] |
| Compound | Concentration | ΔV₁/₂ (mV) | Cell Type | Reference |
| GoSlo-SR-5-6 | 10 µM | > -100 mV | HEK cells |
Signaling Pathway and Mechanism of Action
This compound and its analogs are thought to interact with the transmembrane domain of the BK channel α-subunit. This interaction stabilizes the open conformation of the channel pore and the activated state of the voltage sensors. Interestingly, the effects of GoSlo-SR-5-6, a closely related compound, do not require the presence of the regulatory β1-subunit. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
This section details the protocol for recording BK channel activity from excised inside-out patches of rabbit bladder smooth muscle cells (RBSMC). This protocol can be adapted for other cell types expressing BK channels, such as HEK293 cells.
Solutions and Reagents
Symmetrical K⁺ Solution (for both bath and pipette)
| Component | Concentration (mM) |
| KCl | 140 |
| HEPES | 10 |
| Glucose | 10 |
| For 100 nM free [Ca²⁺] | |
| EGTA | 1 |
| For >300 nM free [Ca²⁺] | |
| HEDTA | 1 |
| Adjust pH to 7.2 with KOH. |
This compound Stock Solution
| Component | Value |
| Molecular Weight | 470.47 g/mol |
| Solvent | DMSO |
| Stock Concentration | 10-100 mM |
| Store stock solution at -20°C. Further dilutions to the final working concentration should be made in the symmetrical K⁺ solution on the day of the experiment. |
Experimental Workflow
The following diagram outlines the major steps in the patch clamp experiment.
Step-by-Step Protocol
-
Cell Preparation:
-
Isolate rabbit bladder smooth muscle cells by enzymatic digestion.
-
Plate the isolated cells on 35mm petri dishes and culture under appropriate conditions.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the symmetrical K⁺ solution.
-
Fire-polish the pipette tip.
-
Fill the pipette with the filtered symmetrical K⁺ solution.
-
-
Patch Clamp Recording:
-
Perform experiments at 37°C.
-
Obtain a giga-ohm seal on a single cell.
-
Excise the patch to achieve the inside-out configuration.
-
Hold the patch at a holding potential of -60 mV.
-
-
Voltage Clamp Protocol:
-
Record BK channel currents by applying voltage ramps from -100 mV to +100 mV.
-
Alternatively, use voltage steps (e.g., from a holding potential of -60 mV to various test potentials from -100 mV to +100 mV in 20 mV increments).
-
-
Compound Application:
-
Record baseline BK channel activity in the control symmetrical K⁺ solution.
-
Perfuse the symmetrical K⁺ solution containing the desired concentration of this compound onto the intracellular face of the excised patch.
-
Record BK channel activity in the presence of the compound.
-
-
Data Analysis:
-
Measure the current amplitude at each voltage step or during the voltage ramp.
-
Generate current-voltage (I-V) relationships.
-
Calculate the open probability (Po) and construct conductance-voltage (G-V) curves by fitting with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
-
Determine the shift in V₁/₂ (ΔV₁/₂) induced by this compound.
-
To determine the EC₅₀, apply a range of this compound concentrations and plot the ΔV₁/₂ as a function of concentration, then fit the data with a Hill equation.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Unstable Seal | Dirty pipette tip or cell membrane | Use fresh, filtered solutions. Ensure clean glassware. |
| No BK Channel Activity | Low channel expression. Channel rundown. | Use cells with known high BK channel expression. Record immediately after excision. |
| Inconsistent Drug Effect | Inaccurate drug concentration. Incomplete solution exchange. | Prepare fresh drug dilutions daily. Ensure adequate perfusion rate. |
References
Application Notes and Protocols for GoSlo-SR-5-69 in Excised Inside-Out Patch Configuration
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of large-conductance Ca²⁺-activated K⁺ (BK) channels, also known as KCa1.1 or Slo1 channels.[1][2][3] As a member of the GoSlo-SR family of anthraquinone (B42736) derivatives, it robustly shifts the voltage dependence of BK channel activation to more negative potentials, thereby increasing channel open probability at physiological membrane potentials.[1][3][4] These characteristics make this compound a valuable pharmacological tool for investigating the physiological roles of BK channels and a potential scaffold for the development of novel therapeutics targeting conditions such as overactive bladder.[5][6]
This document provides detailed application notes and protocols for the characterization of this compound's effects on BK channels using the excised inside-out patch clamp technique. This configuration is ideal for studying the direct effects of compounds on the intracellular face of the channel, free from the influence of cellular signaling cascades.[7][8]
Mechanism of Action
This compound directly interacts with the transmembrane domain of the BK channel α-subunit to enhance pore opening.[5] This interaction is independent of the regulatory β-subunits.[5] Studies suggest that this compound stabilizes the open conformation of the channel and the activated state of its voltage sensors, while also decoupling the voltage sensors from the pore gate.[5] The proposed binding site involves the S4/S5 linker and the S6 segment of the channel.[5]
Caption: this compound signaling pathway on BK channels.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's effect on BK channels as determined by excised inside-out patch clamp experiments.
| Parameter | Value | Cell Type | Conditions | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | Excised inside-out patch | [1][3] |
| ΔV₁/₂ | > -100 mV | Rabbit Bladder Smooth Muscle Cells | 1 µM this compound | [1][3] |
| ΔV₁/₂ | -106 ± 6 mV | Rabbit Bladder Smooth Muscle Cells | Comparison with other GoSlo-SR compounds | [1][3] |
| EC₅₀ | ~3 µM | HEK cells expressing rWT BK channels | Excised inside-out patch | [5] |
| ΔV₁/₂ | -15 ± 4 mV | HEK cells with triple mutant BK channels (L227A, S317R, I326A) | 10 µM this compound | [5] |
Experimental Protocols
Cell Preparation
This protocol is generalized for primary smooth muscle cells or cell lines (e.g., HEK293) stably or transiently expressing BK channels.
-
Primary Cell Isolation: Isolate single smooth muscle cells from rabbit bladder by enzymatic digestion.[9]
-
Cell Culture: For cell lines, culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection (if applicable): For transient expression, transfect HEK293 cells with the desired BK channel α-subunit construct using a suitable transfection reagent.
-
Plating: Plate cells onto glass coverslips in 35 mm petri dishes and allow them to adhere.
Solutions and Reagents
| Solution | Composition |
| Pipette (Extracellular) Solution | 140 mM KCl, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with KOH. |
| Bath (Intracellular) Solution | 140 mM KCl, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.2 with KOH. |
| Ca²⁺ Buffering | For defined free Ca²⁺ concentrations, use 1 mM EGTA for [Ca²⁺] ≤ 100 nM or 1 mM HEDTA for [Ca²⁺] > 300 nM. Calculate the required amount of CaCl₂ using a calcium concentration calculation software. |
| This compound Stock Solution | Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final working concentration in the bath solution on the day of the experiment. |
Excised Inside-Out Patch Clamp Protocol
Caption: Workflow for this compound testing.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-2 MΩ when filled with the pipette solution.[10]
-
Cell Approach and Sealing:
-
Mount the coverslip with cells in the recording chamber on the microscope stage.
-
Fill the patch pipette with the pipette solution.
-
Under visual control, approach a cell with the pipette tip and apply gentle positive pressure.
-
Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ).[10]
-
-
Patch Excision:
-
Recording:
-
Hold the membrane potential at a negative value (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit BK channel currents. A typical voltage ramp would be from -100 mV to +100 mV.[9]
-
Record baseline channel activity in the control bath solution with a defined free Ca²⁺ concentration (e.g., 100 nM).
-
-
Compound Application:
-
Using a perfusion system, switch the bath solution to one containing the desired concentration of this compound.
-
Allow sufficient time for the compound to equilibrate and exert its effect.
-
Record channel activity in the presence of this compound.
-
-
Washout:
-
Perfuse the patch with the control bath solution to wash out the compound and assess the reversibility of its effects.
-
Record channel activity after washout.
-
Data Analysis
-
Current-Voltage (I-V) Relationship: Construct I-V curves from voltage ramp or step protocols to determine the effect of this compound on the voltage-dependence of channel activation.
-
Conductance-Voltage (G-V) Relationship:
-
Calculate the conductance (G) at each voltage (V) using the equation G = I / (V - Vrev), where Vrev is the reversal potential for K⁺.
-
Normalize the conductance to the maximum conductance (Gmax) and plot G/Gmax as a function of voltage.
-
-
Boltzmann Fit: Fit the G-V relationship with a Boltzmann function to determine the voltage for half-maximal activation (V₁/₂) and the slope factor (k).
-
G/Gmax = 1 / (1 + exp((V₁/₂ - V) / k))
-
-
Dose-Response Curve:
-
Measure the shift in V₁/₂ (ΔV₁/₂) at various concentrations of this compound.
-
Plot ΔV₁/₂ against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the EC₅₀.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Unstable Gigaseal | Dirty pipette or cell membrane. | Use fresh solutions and healthy cells. Fire-polish the pipette tip lightly. |
| Vesicle Formation Instead of Inside-Out Patch | Cell membrane properties. | Try different cell types or culture conditions. Light fire-polishing of the pipette tip may favor inside-out patch formation. |
| No Channel Activity | Low BK channel expression. No or low intracellular Ca²⁺. | Use cells with known high BK channel expression. Ensure appropriate Ca²⁺ concentration in the bath solution. |
| Irreversible Compound Effect | Strong binding of this compound. | Prolong the washout period. Note the potential for incomplete washout in the experimental report. |
Conclusion
This compound is a powerful pharmacological tool for studying BK channels. The excised inside-out patch clamp technique, as detailed in these protocols, provides a robust method for quantifying its direct effects on channel gating. By following these guidelines, researchers can obtain high-quality data to further elucidate the role of BK channels in health and disease and to advance the development of novel BK channel modulators.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. pnas.org [pnas.org]
- 6. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. researchgate.net [researchgate.net]
- 10. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.fsu.edu [bio.fsu.edu]
Application Notes and Protocols for In Vivo Studies Using GoSlo-SR-5-69
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca²⁺-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1] These channels are critical regulators of smooth muscle tone and neuronal excitability. By activating BK channels, this compound causes membrane hyperpolarization, which leads to the relaxation of smooth muscle and a reduction in neuronal firing rates. This mechanism of action makes this compound a promising therapeutic candidate for conditions characterized by smooth muscle overactivity, such as overactive bladder (OAB).[2]
These application notes provide a comprehensive overview of the use of this compound in in vivo research, with a focus on studying its effects on bladder function. The protocols and data presented are compiled from a combination of in vitro characterization of this compound and analogous in vivo studies of other BK channel openers.
Mechanism of Action
This compound is a member of the GoSlo-SR family of compounds.[1] It acts as a positive allosteric modulator of the BK channel.[3] The primary mechanism of action is a significant negative shift in the voltage required for half-maximal activation (V₁/₂) of the BK channel.[1] This means that at any given intracellular Ca²⁺ concentration and membrane potential, the probability of the BK channel being open is increased in the presence of this compound. The resulting increase in K⁺ efflux leads to hyperpolarization of the cell membrane, which in turn reduces the opening of voltage-gated Ca²⁺ channels and decreases intracellular Ca²⁺ concentration, ultimately leading to smooth muscle relaxation.[4]
Signaling Pathway
Caption: Signaling pathway of this compound in smooth muscle cells.
Physicochemical and In Vitro Efficacy Data
The following table summarizes key physicochemical and in vitro efficacy data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 470.47 g/mol | |
| Formula | C₂₄H₁₉N₂NaO₅S | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at room temperature | |
| EC₅₀ | 251 nM | [1] |
| ΔV₁/₂ | > -100 mV at 1 µM | [1] |
Ex Vivo Application: Effect on Bladder Smooth Muscle Contraction
This protocol is adapted from studies on the closely related compound GoSlo-SR-5-130 and is suitable for assessing the direct effects of this compound on bladder tissue.[5][6]
Experimental Protocol
-
Tissue Preparation:
-
Humanely euthanize a New Zealand White rabbit via an intravenous overdose of pentobarbitone.
-
Aseptically remove the bladder and place it in ice-cold physiological salt solution (PSS) of the following composition (in mM): 119 NaCl, 4.7 KCl, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 1.2 KH₂PO₄, and 11 glucose, bubbled with 95% O₂/5% CO₂.
-
Dissect the bladder to remove the urothelium and cut the detrusor smooth muscle into strips (approximately 5 mm long and 2 mm wide).
-
-
Isometric Tension Recording:
-
Mount the muscle strips in organ baths containing PSS at 37°C, continuously bubbled with 95% O₂/5% CO₂.
-
Attach one end of the strip to a fixed point and the other to an isometric force transducer.
-
Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Record spontaneous myogenic contractions.
-
-
Drug Application:
-
Prepare stock solutions of this compound in DMSO.
-
Once stable spontaneous contractions are established, add this compound to the organ bath in a cumulative concentration-response manner (e.g., 100 nM to 30 µM).
-
Allow each concentration to equilibrate for at least 30 minutes before adding the next.
-
To confirm the involvement of BK channels, the selective BK channel blocker iberiotoxin (B31492) (100 nM) can be added after the final concentration of this compound.
-
Expected Results
This compound is expected to cause a concentration-dependent decrease in the amplitude and frequency of spontaneous bladder contractions. This effect should be reversible upon washout and blocked by iberiotoxin.
| Concentration | Inhibition of Contraction Amplitude (%) | Reference (Analogous Compound) |
| 1 µM | ~20% | [5][6] |
| 3 µM | ~40% | [5][6] |
| 10 µM | ~75% | [5][6] |
| 30 µM | ~95% | [5][6] |
In Vivo Application: Assessment of Bladder Function in an Animal Model of Overactive Bladder
This protocol is a representative example based on in vivo studies of other BK channel openers in rat models of OAB.[7][8][9]
Experimental Workflow
Caption: Workflow for in vivo assessment of this compound on bladder function.
Experimental Protocol
-
Animal Model:
-
Use adult female spontaneously hypertensive rats (SHR) as a model of OAB, with age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline abdominal incision to expose the bladder.
-
Implant a polyethylene (B3416737) catheter (PE-50) into the dome of the bladder, secured with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Allow the animal to recover for at least 48 hours.
-
-
Cystometry:
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate (e.g., 10 mL/h).
-
Record intravesical pressure continuously.
-
Measure the following parameters: micturition frequency, bladder capacity (volume of infused saline at the time of micturition), voiding pressure (peak pressure during micturition), and basal pressure.
-
-
Drug Administration:
-
Administer this compound intravenously (e.g., via a tail vein catheter) or orally.
-
The vehicle should be a solution that ensures solubility, such as a mixture of DMSO, Cremophor EL, and saline.
-
Administer a range of doses to determine a dose-response relationship.
-
-
Data Analysis:
-
Compare the cystometric parameters before and after drug administration.
-
Statistical analysis (e.g., paired t-test or ANOVA) should be used to determine the significance of any changes.
-
Expected Quantitative Data
Based on studies with other BK channel openers, this compound is expected to normalize the bladder hyperactivity observed in the SHR model.
| Cystometric Parameter | Expected Change with this compound | Reference (Analogous Compound) |
| Micturition Frequency | Decrease | [7][9] |
| Bladder Capacity | Increase | [7] |
| Voiding Pressure | No significant change or slight decrease | [7] |
| Non-voiding Contractions | Decrease in frequency and amplitude | [10] |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of BK channels in physiological and pathophysiological processes. The protocols outlined above provide a framework for conducting both ex vivo and in vivo studies to characterize the effects of this compound on bladder smooth muscle function. Such studies are essential for evaluating its therapeutic potential for the treatment of overactive bladder and other disorders of smooth muscle overactivity.
References
- 1. Role of potassium ion channels in detrusor smooth muscle function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mouse Model of Furosemide-Induced Overactive Bladder. (2016) | Michael S. Saporito | 1 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanism Operating in Animal Models of Neurogenic Detrusor Overactivity: A Systematic Review Focusing on Bladder Dysfunction of Neurogenic Origin [mdpi.com]
- 6. Overactive Bladder Activity Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attenuated BK channel function promotes overactive bladder in a rat model of obesity | Aging [aging-us.com]
- 9. Discovery and characterization of a potent activator of the BKCa channel that relives overactive bladder syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for GoSlo-SR-5-69 in the Study of BK Channels in Bladder Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca2+-activated K+ (BK) channels, which play a crucial role in regulating the excitability and contractility of urinary bladder smooth muscle (UBSM).[1][2] Dysfunction of these channels has been implicated in bladder pathologies such as detrusor overactivity.[1][2] this compound, a member of the GoSlo-SR family of compounds, acts as a BK channel opener by negatively shifting the voltage required for their half-maximal activation (V1/2).[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to study BK channels in bladder smooth muscle, aiding in the investigation of bladder physiology and the development of novel therapeutics for bladder disorders.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's effect on BK channels in rabbit bladder smooth muscle cells.
| Parameter | Value | Species/Tissue | Reference |
| EC50 | 251 nM | Rabbit Bladder Smooth Muscle | [3][6] |
| ΔV1/2 (at 1 µM) | > -100 mV | Rabbit Bladder Smooth Muscle | [3][5] |
| ΔV1/2 (at 10 µM) | ~ -100 mV | Rabbit Bladder Smooth Muscle | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving BK channels in bladder smooth muscle and a general workflow for studying the effects of this compound.
Experimental Protocols
Isolation of Bladder Smooth Muscle Cells for Electrophysiology
This protocol describes the enzymatic dissociation of single smooth muscle cells from rabbit or rat bladder, suitable for patch-clamp experiments.
Materials:
-
Rabbit or rat bladder
-
Ca2+-free dissection solution (see solutions section)
-
Enzyme solution (see solutions section)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Petri dishes
-
Pasteur pipettes
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Immediately excise the urinary bladder and place it in ice-cold, Ca2+-free dissection solution.
-
Transfer the bladder to a petri dish containing fresh, cold dissection solution.
-
Carefully remove the urothelium and any surrounding connective and adipose tissue under a dissecting microscope.
-
Cut the remaining smooth muscle tissue into small pieces (approximately 1-2 mm³).
-
Transfer the tissue pieces to a vial containing the enzyme solution.
-
Incubate the tissue at 37°C for 15-25 minutes with gentle agitation.
-
After incubation, gently triturate the tissue using a fire-polished Pasteur pipette to release single smooth muscle cells.
-
Monitor the cell dissociation process under a microscope.
-
Once a sufficient number of relaxed, elongated cells are visible, stop the digestion by adding an equal volume of DMEM.
-
Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes).
-
Resuspend the cell pellet in fresh DMEM and store on ice. Use the isolated cells for patch-clamp experiments within 6-8 hours.
Excised Inside-Out Patch-Clamp Electrophysiology
This protocol details the recording of single BK channel currents from isolated bladder smooth muscle cells using the excised inside-out patch-clamp configuration. This configuration is ideal for studying the direct effects of this compound on the intracellular face of the BK channel.
Materials:
-
Isolated bladder smooth muscle cells
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette and bath solutions (see solutions section)
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Cell Plating: Plate the isolated smooth muscle cells in a recording chamber mounted on the stage of an inverted microscope.
-
Seal Formation: Approach a single, healthy-looking smooth muscle cell with the patch pipette. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Excising the Patch: After achieving a stable giga-seal in the cell-attached configuration, retract the pipette from the cell to excise a patch of membrane, resulting in the inside-out configuration. The intracellular side of the membrane will now be facing the bath solution.
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a negative holding potential (e.g., -60 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +100 mV in 20 mV increments for 200 ms).
-
Record the resulting single-channel currents.
-
-
Application of this compound:
-
Record baseline BK channel activity in the control bath solution.
-
Perfuse the recording chamber with the bath solution containing the desired concentration of this compound.
-
Record BK channel activity in the presence of the compound using the same voltage-clamp protocol.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the channel open probability (Po), single-channel conductance, and open and closed times.
-
Construct current-voltage (I-V) relationships.
-
Calculate the voltage for half-maximal activation (V1/2) by fitting the normalized conductance-voltage relationship with a Boltzmann function.
-
Determine the shift in V1/2 (ΔV1/2) induced by this compound.
-
Generate concentration-response curves to determine the EC50 of this compound.
-
Bladder Smooth Muscle Strip Contractility Assay
This protocol describes the measurement of isometric tension in isolated bladder smooth muscle strips to assess the effect of this compound on muscle contractility.
Materials:
-
Rabbit or rat bladder
-
Krebs solution (see solutions section)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
This compound stock solution
-
Contractile agents (e.g., KCl, carbachol)
Procedure:
-
Tissue Preparation:
-
Excise the urinary bladder and place it in ice-cold Krebs solution.
-
Remove the urothelium and connective tissue.
-
Cut longitudinal smooth muscle strips (approximately 2 mm wide and 5-7 mm long).
-
-
Mounting the Strips:
-
Mount the muscle strips vertically in an organ bath chamber filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration:
-
Allow the strips to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.
-
Wash the strips with fresh Krebs solution every 15-20 minutes during the equilibration period.
-
-
Viability Test:
-
After equilibration, contract the strips with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.
-
Wash the strips thoroughly with Krebs solution until the tension returns to baseline.
-
-
Experimental Protocol:
-
Record spontaneous contractile activity or induce contractions with an appropriate agonist (e.g., carbachol).
-
Once a stable baseline of contractile activity is established, add this compound to the organ bath in a cumulative concentration-dependent manner.
-
Record the changes in the amplitude and frequency of contractions.
-
-
Data Analysis:
-
Measure the amplitude and frequency of spontaneous or agonist-induced contractions before and after the application of this compound.
-
Express the inhibitory effect of this compound as a percentage of the control contraction.
-
Construct concentration-response curves and calculate the IC50 value for the inhibition of contractility.
-
Solutions
-
Ca2+-free Dissection Solution (in mM): 80 monosodium glutamate, 55 NaCl, 6 KCl, 10 glucose, 10 HEPES, 2 MgCl2, pH adjusted to 7.3 with NaOH.
-
Enzyme Solution: Ca2+-free dissection solution supplemented with 1 mg/ml collagenase (Type II) and 0.2 mg/ml protease (Type XIV).
-
Pipette Solution (for excised inside-out patch; in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH adjusted to 7.2 with KOH.
-
Bath Solution (for excised inside-out patch; in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of free Ca2+ (buffered with EGTA or HEDTA), pH adjusted to 7.2 with KOH.
-
Krebs Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of BK channels in bladder smooth muscle function. The detailed protocols provided in these application notes will enable researchers to effectively utilize this compound in electrophysiological and contractility studies, contributing to a better understanding of bladder physiology and the development of new treatments for bladder disorders.
References
- 1. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Single-channel kinetics of BK (Slo1) channels [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 7. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GoSlo-SR-5-69 as a Positive Allosteric Modulator of SLO-1 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent small molecule that functions as a positive allosteric modulator (PAM) of the large-conductance Ca²⁺-activated K⁺ (BK) channels, encoded by the slo-1 gene.[1][2] These channels are critical regulators of cellular excitability by coupling changes in intracellular calcium concentration and membrane potential to an outward potassium current, which typically results in membrane hyperpolarization.[1] This modulatory action makes this compound a valuable tool for investigating the physiological roles of SLO-1 channels and a potential starting point for the development of therapeutics targeting conditions involving channel dysfunction, such as overactive bladder.[2][3]
These application notes provide a comprehensive overview of the quantitative effects of this compound on SLO-1 channel activity and detailed protocols for its characterization using electrophysiological techniques.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effect on SLO-1 channels from various species.
Table 1: Electrophysiological Effects of this compound on Mammalian BK (SLO-1) Channels
| Parameter | Value | Cell Type | Species | Reference |
| EC₅₀ | 251 nM | Not Specified | Not Specified | [4][5] |
| ΔV₁⸝₂ | -104 mV | Not Specified | Not Specified | [4][5] |
| ΔV₁⸝₂ (at 1 µM) | > -100 mV | Bladder Smooth Muscle | Rabbit | [3][6] |
Table 2: Positive Allosteric Modulation of Filarial Nematode SLO-1 Channels by this compound in the Presence of Emodepside (B1671223)
| Channel Isoform | Condition | Emodepside EC₅₀ (µM) | Rₘₐₓ (nA) | Reference |
| B. malayi SLO-1F | Emodepside alone | 1.40 ± 0.15 | 2679 ± 318 | [7] |
| B. malayi SLO-1F | Emodepside + 3 µM this compound | 0.20 ± 0.02 | 4493 ± 433 | [7] |
| O. volvulus SLO-1A | Emodepside alone | 0.50 ± 0.09 | 2454 ± 87 | [7] |
| O. volvulus SLO-1A | Emodepside + 3 µM this compound | 0.40 ± 0.03 | 4928 ± 830 | [7] |
Note: this compound alone (at 3 µM) showed no agonist activity on these filarial nematode SLO-1 channels.[7][8]
Signaling Pathway and Mechanism of Action
The SLO-1 channel is activated by two main physiological stimuli: membrane depolarization and an increase in intracellular free calcium concentration [Ca²⁺]ᵢ. This compound acts as a positive allosteric modulator, meaning it binds to a site on the channel that is distinct from the primary activation gates, and in doing so, it enhances the channel's opening probability in response to these stimuli. Molecular docking studies suggest that this compound likely binds to the RCK1 (Regulator of Conductance of K⁺) domain of the SLO-1 channel. This is a different site from that of the anthelmintic drug emodepside, which is predicted to bind in the pore region of the channel.[9] This spatial separation of binding sites allows this compound to potentiate the effects of emodepside.
Experimental Protocols
The following are detailed protocols for characterizing the activity of this compound on SLO-1 channels expressed in Xenopus laevis oocytes, a common heterologous expression system.
Protocol 1: Heterologous Expression of SLO-1 Channels in Xenopus Oocytes
Objective: To express functional SLO-1 channels on the plasma membrane of Xenopus oocytes for subsequent electrophysiological recording.
Materials:
-
Xenopus laevis frogs
-
cRNA encoding the SLO-1 channel of interest
-
Collagenase Type II
-
OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.6)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6) supplemented with 50 µg/mL gentamicin
-
Microinjection setup (e.g., Nanoject)
Procedure:
-
Harvest oocytes from a mature female Xenopus laevis.
-
Defolliculate the oocytes by incubation in OR-2 solution containing 1-2 mg/mL collagenase for 1-2 hours with gentle agitation.
-
Wash the oocytes thoroughly with OR-2 solution to remove residual collagenase and follicular cells.
-
Select healthy stage V-VI oocytes and transfer them to ND96 solution.
-
Inject each oocyte with 50 nL of SLO-1 cRNA (concentration typically 0.1-1 µg/µL).
-
Incubate the injected oocytes at 16-18°C in ND96 solution for 2-5 days to allow for channel expression.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure macroscopic currents from SLO-1 channels expressed in oocytes and to quantify the modulatory effects of this compound.
Materials:
-
TEVC amplifier and data acquisition system
-
Glass microelectrodes (0.5-2 MΩ resistance when filled)
-
3 M KCl for filling microelectrodes
-
Recording chamber
-
Perfusion system
-
Recording solution (ND96)
-
This compound stock solution (e.g., 10-100 mM in DMSO)
-
Primary agonist stock solution (e.g., emodepside in DMSO)
Procedure:
-
Place an oocyte expressing SLO-1 channels in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential to a holding potential where the channels are predominantly closed (e.g., -80 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit channel opening and record the resulting currents.
-
To test this compound as a PAM, first perfuse the oocyte with a low concentration of a primary agonist (e.g., 0.3 µM emodepside) to establish a baseline current.
-
While maintaining the primary agonist concentration, co-apply the desired concentration of this compound (e.g., 3 µM) and record the potentiated currents using the same voltage protocol.[7]
-
To generate concentration-response curves, repeat steps 5 and 6 with varying concentrations of the primary agonist in the absence and presence of a fixed concentration of this compound.[7]
-
Wash out the compounds by perfusing with ND96 solution to allow the current to return to baseline.
References
- 1. A BK (Slo1) channel journey from molecule to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound | PLOS Pathogens [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GoSlo-SR-5-69 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of large-conductance Ca²⁺-activated K⁺ (BK) channels, also known as KCa1.1 or Slo1 channels.[1] As a member of the GoSlo-SR family of compounds, it robustly shifts the voltage dependence of BK channel activation to more negative potentials, making it a valuable tool for studying the physiological roles of these channels and for the development of novel therapeutics targeting conditions such as overactive bladder.[2][3] These application notes provide detailed protocols for the use of this compound in electrophysiological recordings, specifically utilizing the excised inside-out patch-clamp technique.
Mechanism of Action
This compound and other compounds in the GoSlo-SR family act as positive allosteric modulators of BK channels. They are thought to interact with the transmembrane domain of the channel, specifically involving the S4/S5 linker and the S6 segment, to stabilize the open conformation of the channel pore. This action enhances the channel's sensitivity to both voltage and intracellular calcium, leading to an increase in potassium ion (K⁺) efflux and subsequent membrane hyperpolarization.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's effect on BK channels.
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | [1][4][5] |
| ΔV₁/₂ | -104 mV to -113 mV (at 1 µM) | Rabbit Bladder Smooth Muscle Cells | [3][6] |
| Molecular Weight | 470.47 g/mol | N/A | [7] |
| Solubility | Soluble to 100 mM in DMSO | N/A | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of BK channels and the experimental workflow for investigating the effects of this compound.
Caption: BK channel activation by membrane depolarization and intracellular Ca²⁺, and potentiation by this compound.
Caption: Experimental workflow for electrophysiological recording with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
Protocol:
-
Based on the batch-specific molecular weight provided by the manufacturer, calculate the required mass of this compound to prepare a 10 mM or 100 mM stock solution in DMSO.[7]
-
Weigh the calculated amount of this compound and dissolve it in the appropriate volume of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The compound is stable at room temperature for short periods.[7]
Cell Preparation: Rabbit Bladder Smooth Muscle Cells (RBSMC)
Materials:
-
New Zealand White rabbit
-
Pentobarbitone
-
Physiological salt solution (PSS)
-
Enzymatic digestion solution (e.g., containing collagenase and papain)
-
Petri dishes
Protocol:
-
Humanely euthanize a rabbit with an overdose of pentobarbitone (I.V.), following approved animal care and use committee protocols.[6]
-
Excise the bladder and place it in ice-cold PSS.
-
Remove the urothelium and cut the smooth muscle into small pieces (approximately 1 mm³).[6]
-
Isolate single smooth muscle cells by enzymatic digestion.[6] The specific enzymes and incubation times may need optimization.
-
Plate the isolated cells onto 35 mm Petri dishes.[6]
-
Cells can be used for electrophysiological recordings within a few hours of isolation.
Excised Inside-Out Patch-Clamp Recording
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Recording chamber
-
Perfusion system
-
Ag/AgCl electrodes
-
Pipette (intracellular) solution
-
Bath (extracellular) solution
Solutions:
| Solution | Component | Concentration |
| Pipette & Bath (Symmetrical K⁺) | KCl | 140 mM |
| HEPES | 10 mM | |
| Glucose | 10 mM | |
| EGTA or HEDTA | 1 mM | |
| pH | 7.2 (adjusted with KOH) |
Note: The choice between EGTA (for [Ca²⁺] ≤ 100 nM) and HEDTA (for [Ca²⁺] > 300 nM) depends on the desired free calcium concentration in the bath solution.[6] Calcium concentration can be adjusted by adding calculated amounts of CaCl₂.
Protocol:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the pipette solution.
-
Fire-polish the pipette tip using a microforge.
-
Fill the pipette with the filtered pipette solution and mount it on the micromanipulator.
-
Place the Petri dish with isolated cells in the recording chamber on the microscope stage and perfuse with the bath solution.
-
Approach a single, relaxed cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a giga-ohm seal (seal resistance > 1 GΩ).
-
Establish the whole-cell configuration by applying a brief suction pulse.
-
To obtain an inside-out patch, pull the pipette away from the cell. The intracellular face of the membrane patch will now be exposed to the bath solution.[4]
Voltage-Clamp Protocol and Data Acquisition
-
Hold the membrane patch at a holding potential of -60 mV.[6]
-
To elicit BK channel currents, apply a series of voltage ramps or steps. A typical voltage ramp protocol is from -100 mV to +100 mV over 200 ms (B15284909) (100 mV/sec).[6]
-
Record baseline BK channel activity in the control bath solution.
-
Using a perfusion system, apply the bath solution containing the desired concentration of this compound to the patch.
-
Record the BK channel activity in the presence of the compound.
-
To determine the voltage of half-maximal activation (V₁/₂), fit the normalized conductance-voltage (G/Gmax) relationship with a Boltzmann function.
-
To determine the EC₅₀, construct a concentration-response curve by plotting the shift in V₁/₂ (ΔV₁/₂) as a function of the this compound concentration and fit the data with a sigmoidal function.
Data Analysis and Interpretation
The primary effect of this compound is a significant leftward shift in the voltage-activation curve of the BK channel, indicating that the channel opens at more negative membrane potentials. This is quantified by the ΔV₁/₂ value. The potency of the compound is determined by its EC₅₀ value, which is the concentration required to produce 50% of its maximal effect on the V₁/₂ shift. By comparing the V₁/₂ in the absence and presence of various concentrations of this compound, researchers can quantify its efficacy and potency on BK channels in their specific experimental system.
References
- 1. Frontiers | Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease [frontiersin.org]
- 2. Virtual Labs [virtual-labs.github.io]
- 3. researchgate.net [researchgate.net]
- 4. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
Application Notes and Protocols for GoSlo-SR-5-69 in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and selective activator of the large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2] With an EC50 value of 251 nM, it facilitates the opening of BK channels by negatively shifting the voltage required for their half-maximal activation.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on cellular physiology. The provided protocols and data are illustrative and should be optimized for specific cell types and experimental conditions.
Product Information
| Property | Value | Reference |
| Chemical Name | Sodium 1-Amino-9,10-dioxo-4-((5,6,7,8-tetrahydronaphthalen-2-yl)amino)-9,10-dihydroanthracene-2-sulfonate | [1] |
| Molecular Weight | 470.47 g/mol | [1] |
| Appearance | Solid | N/A |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO up to 100 mM | [3] |
| Storage | Store at room temperature | [3] |
Data Presentation
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 251 nM | Rabbit bladder smooth muscle cells | [2] |
| ΔV1/2 | > -100 mV (at 1 µM) | Rabbit bladder smooth muscle cells | [2] |
Table 2: Example Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time | IC50 |
| HEK293 | MTT | 48 hours | > 50 µM |
| HeLa | MTT | 48 hours | > 50 µM |
| SH-SY5Y | MTT | 48 hours | > 50 µM |
| Primary Neurons | LDH | 24 hours | ~ 25 µM |
Note: The data in Table 2 is hypothetical and intended for illustrative purposes. It is crucial to determine the cytotoxicity of this compound in your specific cell line of interest.
Signaling Pathway
Activation of BK channels by this compound leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization can modulate the activity of voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequently impacting various downstream signaling pathways.
Caption: this compound activates BK channels, leading to membrane hyperpolarization.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of 470.47 g/mol , calculate the mass of this compound required to prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, weigh out 4.705 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Determination of Optimal Working Concentration and Cytotoxicity
Objective: To determine the optimal, non-toxic working concentration range of this compound for a specific cell line.
Experimental Workflow:
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol (MTT Assay):
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 100 µM down to 100 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of this compound on cell proliferation.
Protocol (Crystal Violet Assay):
-
Follow steps 1-4 of the cytotoxicity protocol.
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with 100 µL of 0.1% crystal violet solution for 20 minutes at room temperature.
-
Wash the plate with water until the water runs clear and let the plate air dry.
-
Add 100 µL of 10% acetic acid to each well to solubilize the dye.
-
Measure the absorbance at 590 nm.
Calcium Imaging Assay
Objective: To visualize the effect of this compound on intracellular calcium levels.
Protocol:
-
Seed cells onto glass-bottom dishes or plates suitable for microscopy.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Add this compound at the desired concentration and continuously record the fluorescence signal.
-
As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to determine the maximum fluorescence signal.
-
Analyze the change in fluorescence intensity over time to determine the effect of this compound on intracellular calcium dynamics.
Disclaimer
The protocols and data presented in these application notes are for guidance and illustrative purposes only. Researchers should independently optimize experimental conditions for their specific cell lines and research questions. It is essential to perform appropriate controls, including vehicle controls, and to determine the cytotoxicity of this compound in the chosen experimental system.
References
- 1. Emerging Role of Calcium-Activated Potassium Channel in the Regulation of Cell Viability Following Potassium Ions Challenge in HEK293 Cells and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BK channels affect glucose homeostasis and cell viability of murine pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GoSlo-SR-5-69 Effects on Ion Currents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of GoSlo-SR-5-69, a potent activator of large-conductance Ca²⁺-activated K⁺ (BK) channels, on ion currents. The protocols focus on the excised inside-out patch-clamp technique, a primary method for characterizing the compound's mechanism of action.
Introduction to this compound
This compound is a member of the GoSlo-SR family of compounds, designed as a potent opener of BK channels. It activates these channels by shifting the voltage required for their half-maximal activation (V₁/₂) to more negative potentials, thereby increasing potassium ion (K⁺) efflux and causing membrane hyperpolarization. This property makes this compound and similar compounds potential therapeutic agents for conditions associated with cellular hyperexcitability, such as overactive bladder, hypertension, and erectile dysfunction. Understanding its effects on ion currents is crucial for its development as a pharmacological tool and potential therapeutic.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on BK channel activity as reported in the literature.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type | Experimental Conditions | Reference |
| EC₅₀ | 251 nM | Rabbit bladder smooth muscle cells | Excised inside-out patch, 100 nM free Ca²⁺ | |
| ΔV₁/₂ | -104 mV | Rabbit bladder smooth muscle cells | 1 µM this compound, 100 nM free Ca²⁺ | |
| ΔV₁/₂ | > -100 mV | Rabbit bladder smooth muscle cells | 1 µM this compound | |
| ΔV₁/₂ | -121 ± 3 mV | HEK293 cells expressing rBK channels | 10 µM GoSlo-SR-5-6 | |
| ΔV₁/₂ | -105 ± 4 mV | HEK293 cells expressing hBK channels | 10 µM GoSlo-SR-5-6 |
Table 2: Influence of BK Channel Subunits on this compound Efficacy
| BK Channel Composition | ΔV₁/₂ induced by GoSlo-SR-5-6 (10 µM) | Notes | Reference |
| BKα | -103 ± 4 mV | Effects of GoSlo-SR-5-6 were not significantly affected by the presence of γ subunits. | |
| BKαγ₁ | -86 ± 3 mV | Not significantly different from BKα alone. | |
| BKαγ₂ | -99 ± 8 mV | Not significantly different from BKα alone. | |
| BKαγ₃ | -91 ± 3 mV | Not significantly different from BKα alone. | |
| BKαγ₄ | -108 ± 7 mV | Not significantly different from BKα alone. |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of BK channels. Its mechanism involves a direct interaction with the channel protein, specifically with the transmembrane S6 segment and the S4/S5 linker. This interaction is thought to stabilize the open conformation of the channel's pore and the activated state of its voltage sensors, while also decoupling the voltage sensors from the pore gate. This leads to a significant leftward shift in the voltage-activation curve, meaning the channel can open at more negative membrane potentials for a given intracellular Ca²⁺ concentration.
Caption: Mechanism of this compound action on BK channels.
Experimental Protocols
Protocol 1: Measuring this compound Effects using Excised Inside-Out Patch-Clamp
This protocol details the measurement of BK channel currents in response to this compound using the excised inside-out patch-clamp configuration. This method allows for precise control of the intracellular solution bathing the channel.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the desired BK channel subunits (e.g., α or α + γ) or freshly isolate smooth muscle cells (e.g., from rabbit bladder).
-
Plate cells on glass coverslips suitable for patch-clamp recording.
2. Solutions and Reagents:
-
Pipette (Extracellular) Solution: Symmetrical K⁺ solution containing (in mM): 140 KCl, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with KOH.
-
Bath (Intracellular) Solution: Symmetrical K⁺ solution containing (in mM): 140 KCl, 10 HEPES, 10 Glucose. Adjust pH to 7.2 with KOH.
-
Ca²⁺ Buffering: To control the free Ca²⁺ concentration in the bath solution, use a Ca²⁺ chelator.
-
For low Ca²⁺ (e.g., 100 nM), add 1 mM EGTA.
-
For higher Ca²⁺ concentrations, use 1 mM HEDTA. Calculate the required amount of CaCl₂ to add to achieve the desired free Ca²⁺ concentration using a calcium calculator software.
-
-
This compound Stock Solution: Prepare a 100 mM stock solution in DMSO. Store at room temperature. Dilute to the final desired concentration in the bath solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Establish a gigaohm seal (>1 GΩ) with a cell in the whole-cell configuration.
-
Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration. The intracellular face of the membrane is now exposed to the bath solution.
-
Use a patch-clamp amplifier and data acquisition software to record currents.
-
Hold the membrane potential at a negative potential (e.g., -80 mV) where the channels are predominantly closed.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +150 mV in 10 mV increments for 100-200 ms) to elicit BK channel currents.
-
Alternatively, use a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).
-
Record baseline currents in the control bath solution.
-
Perfuse the patch with bath solutions containing increasing concentrations of this compound and repeat the voltage protocol at each concentration.
4. Data Analysis:
-
Measure the steady-state current amplitude at the end of each voltage step.
-
Calculate the conductance (G) at each voltage (V) using the equation: G = I / (V - E_rev), where I is the current amplitude and E_rev is the reversal potential for K⁺ (0 mV in symmetrical K⁺ solutions).
-
Normalize the conductance to the maximum conductance (G_max) observed in the experiment to obtain G/G_max.
-
Plot G/G_max as a function of the membrane potential to generate a conductance-voltage (G-V) curve.
-
Fit the G-V curve with the Boltzmann equation: G/G_max = 1 / (1 + exp((V₁/₂ - V) / k)), where V₁/₂ is the half-maximal activation voltage and k is the slope factor.
-
Determine the EC₅₀ by plotting the shift in V₁/₂ (ΔV₁/₂) as a function of the this compound concentration and fitting the data with a Hill equation.
Caption: Experimental workflow for patch-clamp analysis.
Troubleshooting
-
Unstable Seal: Ensure pipette tips are clean and fire-polished. Use healthy cells and apply gentle suction.
-
No Channel Activity: Confirm channel expression in the cell line. Ensure proper solution composition, especially the free Ca²⁺ concentration.
-
Run-down of Currents: This can occur in excised patches. Record baseline and drug effects in a timely manner. Perfusion of ATP in the intracellular solution can sometimes mitigate rundown.
-
Inconsistent Drug Effects: Ensure accurate and fresh dilutions of this compound. Check the perfusion system for proper solution exchange.
By following these detailed protocols, researchers can effectively measure and characterize the effects of this compound on BK channel ion currents, contributing to a better understanding of its pharmacology and therapeutic potential.
Troubleshooting & Optimization
GoSlo-SR-5-69 solubility and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GoSlo-SR-5-69 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mM.[1][2]
Q2: What is the maximum concentration to which I can dissolve this compound in DMSO?
A2: this compound is soluble in DMSO up to a maximum concentration of 100 mM.[1][2]
Q3: How should I store the solid compound and its stock solutions?
Q4: Can I use aqueous solutions to dissolve this compound?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. For experiments in aqueous media, it is advised to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer. Be aware that the final DMSO concentration should be kept low to avoid solvent effects on the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the final volume of the aqueous buffer to lower the final concentration of the compound.- Increase the percentage of DMSO in the final solution (note potential solvent effects).- Use a sonicator to aid dissolution after dilution. |
| Compound appears to have lost activity over time. | The compound may have degraded due to improper storage or repeated freeze-thaw cycles. | - Prepare fresh stock solutions.- Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.- Ensure the stock solution is stored at -20°C or -80°C and protected from light. |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to hydration. | Always use the batch-specific molecular weight provided on the vial's Certificate of Analysis (CoA) for calculations, as the degree of hydration can vary between batches.[3] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 47.05 |
Data is based on a molecular weight of 470.47 g/mol .
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Determine the Mass: Weigh out the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.705 mg of the compound (assuming a molecular weight of 470.47 g/mol ). Always refer to the batch-specific molecular weight on the CoA.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Store: Store the stock solution in tightly sealed vials at -20°C or -80°C and protect from light.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting guide for precipitation issues.
References
optimizing GoSlo-SR-5-69 concentration for experiments
Welcome to the technical support center for GoSlo-SR-5-69, a potent activator of the large conductance, calcium- and voltage-activated potassium (BK) channel. This guide provides essential information, troubleshooting advice, and detailed protocols to help researchers and drug development professionals optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel anthraquinone (B42736) derivative that functions as a potent activator (opener) of the BK channel (also known as KCa1.1 or Slo1).[1][2][3] Its primary mechanism is to shift the voltage-dependence of the channel's activation to more negative potentials, thereby increasing the channel's open probability at a given membrane potential and intracellular calcium concentration.[3]
Q2: What is the potency of this compound?
A2: this compound has a reported half-maximal effective concentration (EC50) of approximately 251 nM.[1] At a concentration of 1 µM, it can shift the half-maximal activation voltage (V½) by more than -100 mV.[3][4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at room temperature. For experiments, dilute the DMSO stock into your aqueous physiological buffer to the final desired concentration immediately before use. Ensure the final DMSO concentration in your experimental solution is low (typically ≤ 0.1%) to avoid solvent effects.
Q4: Is this compound selective for BK channels?
A4: While this compound is a potent BK channel activator, as an anthraquinone derivative, there is a potential for off-target effects, particularly at higher concentrations.[5] Some BK channel modulators have been reported to affect other ion channels, such as L-type calcium channels.[6] It is always advisable to perform control experiments to validate the specificity of the observed effects in your system.
Troubleshooting Guide
Problem 1: I am not observing the expected effect of this compound on my cells.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Ensure you are using a concentration within the effective range. For initial experiments, a concentration of 1-10 µM is recommended to elicit a strong response. Construct a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: Although soluble in DMSO, this compound may have limited solubility in aqueous buffers. Visually inspect your final solution for any signs of precipitation. If precipitation is suspected, try preparing a fresh dilution from the stock and ensure thorough mixing. Reducing the final concentration may also help.
-
-
Possible Cause 3: Absence or Low Expression of BK Channels.
-
Solution: Confirm the expression of BK channels in your cell type or tissue preparation using techniques such as Western blotting, qPCR, or by using a well-characterized BK channel blocker (e.g., Iberiotoxin) as a positive control. The effect of this compound is dependent on the presence of the BK channel α-subunit.[7]
-
-
Possible Cause 4: Presence of Specific BK Channel Splice Variants or Subunits.
Problem 2: I am observing unexpected or off-target effects.
-
Possible Cause 1: Concentration is too high.
-
Solution: High concentrations of any pharmacological agent increase the likelihood of off-target effects. Reduce the concentration of this compound to the lowest effective concentration determined from your dose-response curve.
-
-
Possible Cause 2: Off-target activity.
-
Solution: As this compound is an anthraquinone derivative, it may interact with other cellular targets.[5][9] To confirm that the observed effect is mediated by BK channels, try to reverse the effect with a specific BK channel blocker. Additionally, using another structurally different BK channel activator can help confirm that the primary effect is on-target.
-
-
Possible Cause 3: DMSO solvent effects.
-
Solution: Ensure that your vehicle control experiments use the same final concentration of DMSO as your this compound-treated samples. If the vehicle itself causes an effect, you may need to reduce the final DMSO concentration.
-
Quantitative Data Summary
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Activator of large conductance Ca2+-activated K+ (BK) channels | |
| EC50 | 251 nM | [1] |
| Effect at 1 µM | Shifts V½ by > -100 mV | [3][4] |
| Molecular Weight | 470.47 g/mol | [1] |
| Formula | C24H19N2NaO5S | |
| CAS Number | 1363419-31-1 | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at Room Temperature | |
| Purity | ≥98% (HPLC) |
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound Effects using Patch-Clamp
This protocol is designed for assessing the effect of this compound on BK channels in either native cells or a heterologous expression system (e.g., HEK293 cells) using the excised, inside-out patch configuration.
1. Solutions and Reagents:
- Internal (Pipette) and External (Bath) Solution: Symmetrical 140 mM KCl, 10 mM HEPES, 1 mM EGTA (for low Ca2+), pH adjusted to 7.2 with KOH.
- This compound Stock Solution: 10 mM in DMSO.
- Calcium Stock Solution: To adjust free calcium concentration to desired levels.
2. Procedure:
- Prepare cells expressing BK channels on glass coverslips.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Form a giga-ohm seal (>1 GΩ) with the cell membrane.
- Excise the patch to achieve the inside-out configuration.
- Hold the membrane potential at a negative holding potential (e.g., -60 mV).
- Record baseline BK channel activity by applying a series of depolarizing voltage steps (e.g., from -100 mV to +100 mV).
- Perfuse the bath with the external solution containing the desired concentration of this compound (e.g., 1 µM). Ensure rapid and complete solution exchange.
- Record BK channel activity in the presence of the compound using the same voltage protocol.
- (Optional) Perform a washout by perfusing with the control external solution to assess reversibility.
3. Data Analysis:
- Measure the current amplitude at each voltage step before and after compound application.
- Generate current-voltage (I-V) relationships.
- Convert current to conductance (G) and normalize to the maximum conductance (Gmax).
- Plot normalized conductance against voltage and fit with a Boltzmann function to determine the V½ of activation.
- Compare the V½ values in the absence and presence of this compound to quantify the voltage shift.
Protocol 2: Assessing this compound Effects on Smooth Muscle Contractility
This protocol outlines a method to measure the relaxing effect of this compound on pre-contracted smooth muscle strips (e.g., bladder or arterial smooth muscle).
1. Preparation:
- Isolate smooth muscle tissue and dissect into small strips (e.g., 2 mm wide, 5 mm long).
- Mount the strips in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2.
- Connect one end of the strip to a force transducer to record isometric tension.
- Allow the tissue to equilibrate under a small resting tension for at least 60 minutes.
2. Procedure:
- Induce a stable contraction using a contractile agonist (e.g., carbachol (B1668302) for bladder smooth muscle or phenylephrine (B352888) for vascular smooth muscle).
- Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath to achieve a range of final concentrations (e.g., 100 nM to 10 µM).
- Record the relaxation response at each concentration.
- (Optional) After the final concentration, add a specific BK channel blocker to see if the relaxation is reversed.
3. Data Analysis:
- Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction.
- Plot the percentage of relaxation against the log concentration of this compound.
- Fit the data with a sigmoidal dose-response curve to determine the EC50 for relaxation.
Visualizations
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of GoSlo-SR-5-69
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GoSlo-SR-5-69. The information focuses on the well-documented on-target effects of this potent BK channel activator.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments using this compound.
| Question | Possible Cause | Troubleshooting Steps |
| Why am I not observing the expected leftward shift in the voltage of half-maximal activation (V1/2)? | Compound Degradation: Improper storage can lead to reduced activity. | - Ensure this compound is stored at room temperature as a solid. - For stock solutions in DMSO (soluble up to 100 mM), store at -20°C or -80°C and minimize freeze-thaw cycles. - Prepare fresh dilutions for each experiment. |
| Low Concentration: The effective concentration may not have been reached. | - The reported EC50 is approximately 251 nM.[1][2] Ensure the final concentration in your assay is appropriate to elicit a response. - A concentration of 1 µM has been shown to shift the V1/2 by more than -100 mV.[1][2] | |
| Cell/Tissue Type Variability: The expression and subunit composition of BK channels can vary between cell types, potentially altering sensitivity to this compound. | - Confirm the expression of BK channels in your experimental model. - Be aware that accessory subunits (e.g., β or γ subunits) can modulate the effects of BK channel openers. | |
| Mutations in the Binding Site: Specific amino acid residues are critical for the action of GoSlo compounds. | - The effects of GoSlo-SR-5-6, a related analog, are significantly reduced by mutations in the S4/S5 linker (L227A) and the S6 segment (S317R, I326A) of the BK channel α-subunit.[3][4] If you are using a genetically modified channel, consider if these regions are altered. | |
| The observed shift in V1/2 is smaller than reported. | Suboptimal Recording Conditions: Electrophysiological parameters can influence results. | - Experiments are typically performed at 37°C.[5] Temperature can affect channel gating and compound activity. - Ensure your intracellular and extracellular solutions are consistent with published protocols (see Experimental Protocols section). Symmetrical K+ solutions are often used.[5] |
| Presence of Inhibitory Subunits: Certain accessory subunits might dampen the effect. | - Investigate the BK channel subunit composition in your model system. | |
| I am observing an unexpected effect that doesn't seem related to BK channel activation. | Potential for Off-Target Effects (Undocumented): While no off-target effects are currently documented in the provided literature, they cannot be entirely ruled out in novel experimental systems. | - Perform control experiments in the absence of BK channels (e.g., using knockout cells or a potent and specific BK channel blocker like penitrem A[5]). - Conduct concentration-response curves to determine if the unexpected effect occurs within the same concentration range as BK channel activation. |
| Vehicle Effects: The solvent used to dissolve this compound may have its own biological effects. | - Run vehicle-only controls (e.g., DMSO at the same final concentration used for this compound). |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent activator of large-conductance Ca2+-activated K+ (BK) channels.[1][2] It interacts with the transmembrane domain of the channel's α-subunit, specifically involving the S4/S5 linker and the S6 segment, to stabilize the open conformation of the channel pore.[3][4] This action shifts the voltage required for half-maximal activation (V1/2) to more negative potentials, increasing the probability of the channel being open at physiological membrane potentials.[1][2]
What are the key potency and efficacy values for this compound?
The following table summarizes the reported potency and efficacy of this compound and related compounds.
| Compound | EC50 | Concentration | ΔV1/2 (mV) | Cell Type |
| This compound | ~251 nM | 1 µM | > -100 mV | Rabbit Bladder Smooth Muscle Cells |
| This compound | 189 nM | 1 µM | -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells |
| GoSlo-SR-5-6 | ~3 µM | 10 µM | > -100 mV | HEK cells expressing rBK channels |
Is the effect of this compound dependent on BK channel accessory subunits?
The parent compound, GoSlo-SR-5-6, does not require the β1-subunit to exert its effects.[3][4]
What is the solubility of this compound?
This compound is soluble in DMSO up to 100 mM.
Data Summary
Potency and Efficacy of GoSlo-SR Compounds
| Compound | EC50 | ΔV1/2 (mV) at specified concentration | Experimental Model |
| This compound | 251 nM[1][2] | > -100 mV at 1 µM[1][2] | Rabbit Bladder Smooth Muscle Cells |
| This compound | 189 nM[5] | -113 ± 10 mV at 1 µM[5] | Rabbit Bladder Smooth Muscle Cells |
| GoSlo-SR-5-6 | ~3 µM | > -100 mV at 10 µM[3][4] | HEK cells expressing rBK channels |
| GoSlo-SR-5-103 | Not Reported | -44 ± 4 mV at 10 µM[5] | Rabbit Bladder Smooth Muscle Cells |
| GoSlo-SR-5-65 | Not Reported | -116 ± 10 mV at 10 µM[5] | Rabbit Bladder Smooth Muscle Cells |
Experimental Protocols
Electrophysiological Recording of BK Channels
The following is a representative protocol for assessing the effect of this compound on BK channels using the excised, inside-out patch-clamp technique, based on published studies.[1][2][5]
1. Cell Preparation:
-
Rabbit bladder smooth muscle cells (RBSMC) are isolated by enzymatic digestion.[5]
-
Alternatively, HEK293 cells transiently expressing the desired BK channel subunits can be used.[3][4]
-
Cells are plated on 35mm Petri dishes for electrophysiological recording.[5]
2. Patch-Clamp Configuration:
-
The excised, inside-out configuration of the patch-clamp technique is used.[1][2] This allows for the direct application of this compound to the intracellular face of the channel.
3. Recording Solutions:
-
Symmetrical K+ solutions are used for both the pipette (extracellular) and bath (intracellular) solutions to isolate K+ currents and set the K+ equilibrium potential near 0 mV.[5]
-
Representative Solution Composition (pH 7.2): [5]
-
140 mM KCl
-
10 mM HEPES
-
10 mM Glucose
-
Ca2+ buffering: 1 mM EGTA (for [Ca2+] ~100 nM) or 1 mM HEDTA (for [Ca2+] > 300 nM).
-
4. Electrophysiological Recording:
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ.
-
The membrane patch is held at a holding potential, for example, -60 mV.[5]
-
BK channel currents are evoked using voltage ramps (e.g., 100 mV/sec) or voltage steps.[5]
-
Data is acquired at 10 kHz and filtered at 2 kHz.[2]
-
All experiments are performed at 37°C.[5]
5. Data Analysis:
-
The voltage of half-maximal activation (V1/2) is determined by fitting the normalized tail currents or conductance-voltage relationships with a Boltzmann function.
-
The change in V1/2 (ΔV1/2) is calculated by subtracting the V1/2 in the presence of the compound from the V1/2 in the control condition.
-
The EC50 is determined by plotting the ΔV1/2 against a range of this compound concentrations and fitting the data with a sigmoidal concentration-response curve.
Visualizations
Proposed Mechanism of GoSlo-SR-5-6 Action on BK Channels
Caption: GoSlo compounds interact with the S4/S5 linker and S6 segment of the BK channel.
Experimental Workflow for Testing this compound
References
Technical Support Center: Investigating the Influence of BK Channel β Subunits on GoSlo-SR-5-69 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the influence of BK channel beta (β) subunits on the efficacy of the BK channel opener, GoSlo-SR-5-69.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect BK channels?
This compound is a potent synthetic activator of large-conductance Ca2+-activated potassium (BK) channels.[1][2] It belongs to the GoSlo-SR family of compounds.[1][2] Electrophysiological studies have shown that this compound can shift the voltage required for half-maximal activation (V1/2) of BK channels by more than -100 mV at a concentration of 1 µM, with an EC50 of approximately 251 nM.[1][2] This indicates that it is a highly efficacious opener of BK channels.
Q2: How do BK channel β subunits influence the channel's function?
BK channels are typically composed of a pore-forming α subunit and can associate with auxiliary β subunits (β1-β4). These β subunits play a crucial role in modulating the biophysical and pharmacological properties of the BK channel, contributing to their tissue-specific functions. For instance, the β1 subunit is predominantly found in smooth muscle, while the β4 subunit is expressed in the brain.[3] Co-expression of β subunits can alter the channel's calcium sensitivity, voltage dependence, and gating kinetics.[3]
Q3: What is the known influence of β subunits on the efficacy of this compound?
Direct quantitative data on the specific influence of each of the four β subunits (β1, β2, β3, and β4) on the efficacy of this compound is limited in publicly available literature. However, studies on closely related compounds within the GoSlo-SR family provide valuable insights:
-
GoSlo-SR-5-6: The effects of this compound are reported to be largely independent of the β1 subunit.[4]
-
GoSlo-SR-5-130: This derivative is described as a 'β specific' BK channel opener, with its efficacy being significantly reduced in the absence of β1 or β4 subunits.[3][4] This suggests that the presence of specific β subunits can be a key determinant for the activity of certain GoSlo-SR compounds.
Based on this information, it is plausible that the efficacy of this compound may also be differentially modulated by the various β subunits. Researchers should anticipate that the presence and type of β subunit co-expressed with the BK α subunit could significantly impact the observed potency and efficacy of this compound.
Quantitative Data Summary
The following table summarizes the effects of related GoSlo-SR compounds on BK channels in the presence and absence of β subunits. Note: This data is for related compounds and should be used as a general guide for designing experiments with this compound, as direct data for this compound is not available.
| Compound | BK Channel Composition | Concentration | Effect (ΔV1/2) | Reference |
| GoSlo-SR-5-6 | α subunit alone | 10 µM | ~ -107 mV | [5] |
| GoSlo-SR-5-130 | α subunit alone | 10 µM | ~ -40 mV | [5] |
| GoSlo-SR-5-130 | α + β1 subunits | 10 µM | ~ -93 mV | [5] |
Experimental Protocols
Key Experiment: Electrophysiological Recording of BK Channel Activity
This protocol outlines the general steps for assessing the effect of this compound on BK channels with different β subunits using the patch-clamp technique.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used expression system as they do not endogenously express BK channels.
-
Transfection: Co-transfect HEK293 cells with plasmids encoding the BK channel α subunit and the specific β subunit of interest (β1, β2, β3, or β4). A fluorescent marker (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Electrophysiology Setup:
-
Technique: Use the inside-out or whole-cell patch-clamp configuration.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH. The free Ca2+ concentration can be adjusted as needed for the experiment.
-
External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, adjusted to pH 7.2 with KOH.
-
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
3. Data Acquisition:
-
Obtain a giga-ohm seal on a transfected cell.
-
For inside-out configuration, excise the patch. For whole-cell, rupture the membrane.
-
Apply a series of voltage steps (e.g., from -100 mV to +150 mV in 20 mV increments) to elicit BK channel currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the bath (for whole-cell) or the excised patch (for inside-out) with the external solution containing various concentrations of this compound.
-
Record currents at each concentration to determine the effect on channel activation.
4. Data Analysis:
-
Measure the peak outward current at each voltage step.
-
Generate conductance-voltage (G-V) curves by dividing the peak current by the driving force (V - EK).
-
Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Calculate the shift in V1/2 (ΔV1/2) induced by this compound.
-
Construct concentration-response curves to determine the EC50 of this compound for each β subunit combination.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very small BK currents in transfected cells. | 1. Poor transfection efficiency. 2. Incorrect plasmid constructs. 3. Low channel expression. | 1. Optimize transfection protocol (reagent-to-DNA ratio, cell density). 2. Verify plasmid sequences. 3. Use a higher concentration of DNA or a stronger promoter. |
| Unstable giga-ohm seal. | 1. Dirty pipette tip. 2. Unhealthy cells. 3. Vibrations in the setup. | 1. Ensure internal solution is filtered and the pipette tip is clean. 2. Use cells from a healthy, sub-confluent culture. 3. Isolate the setup from vibrations with an anti-vibration table. |
| High series resistance in whole-cell configuration. | 1. Incomplete membrane rupture. 2. Small pipette tip. | 1. Apply additional brief suction pulses. 2. Use pipettes with a slightly larger tip diameter (lower resistance). |
| Run-down of BK channel activity over time. | 1. Washout of essential intracellular components (in inside-out patch). 2. Channel inactivation. | 1. Include ATP and GTP in the internal solution. 2. Allow for sufficient recovery time between recordings. |
| Inconsistent effects of this compound. | 1. Inaccurate drug concentration. 2. Adsorption of the compound to tubing. 3. Presence of endogenous BK channels in the cell line. | 1. Prepare fresh drug solutions daily and verify the final concentration. 2. Use low-adhesion tubing for the perfusion system. 3. Perform control experiments on non-transfected cells to confirm the absence of endogenous BK currents. |
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound activation of the BK channel complex.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GoSlo family of BK channel activators: A no-go for γ subunits? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
Technical Support Center: GoSlo-SR-5-69 and BK Channel Gamma Subunits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of GoSlo-SR-5-69 on large-conductance Ca2+-activated potassium (BK) channels, particularly when co-expressed with auxiliary gamma (γ) subunits.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on BK channels?
This compound is a potent and efficacious activator of BK channels.[1][2][3] It is designed to shift the voltage dependence of channel activation to more negative potentials, thereby increasing the channel's open probability at a given membrane potential and intracellular calcium concentration.[1][2] Specifically, this compound has been shown to have an EC50 of approximately 251 nM and can shift the half-maximal activation voltage (V1/2) by more than -100 mV at a concentration of 1 µM.[1][3]
Q2: How do gamma (γ) subunits typically affect BK channel activity?
Auxiliary gamma subunits (γ1, γ2, γ3, γ4, also known as LRRC26, LRRC52, LRRC55, and LRRC38, respectively) are regulatory proteins that modulate the gating of BK channels.[4][5] Their primary effect is to cause a significant negative shift in the voltage dependence of activation, making the channel more likely to open at physiological membrane potentials.[4][5][6][7] The magnitude of this shift varies between the different gamma subunits. For example, in the absence of intracellular calcium, γ1 can shift the V1/2 by approximately -140 mV, γ2 by -100 mV, γ3 by -50 mV, and γ4 by -20 mV.[5]
Q3: Is the activity of this compound affected by the presence of gamma (γ) subunits?
Direct experimental data on the interaction between this compound and BK channel gamma subunits is not currently available in the peer-reviewed literature. However, studies on closely related compounds from the GoSlo-SR family provide valuable insights. For instance, the activity of GoSlo-SR-5-6 was found to be largely unaffected by the co-expression of any of the four gamma subunits (γ1-γ4).[6][8] In contrast, a more efficacious analog, GoSlo-SR-5-44, showed significantly reduced efficacy in the presence of the γ1 subunit.[6][8] Given that this compound is a highly potent and efficacious activator, it is plausible that its activity could be modulated by gamma subunits, potentially in a manner similar to GoSlo-SR-5-44. Researchers should consider this possibility in their experimental design and data interpretation.
Q4: Can I use this compound to study native BK channels that may have associated gamma subunits?
Yes, but with caution. Since the expression of gamma subunits is tissue-specific, the effect of this compound on native BK channels may vary depending on the tissue or cell type under investigation.[4][6] It is recommended to first characterize the subunit composition of the native BK channels if possible. If the channels are known to associate with gamma subunits, it is important to consider that the observed effect of this compound may be a combination of its direct action on the alpha subunit and the modulatory influence of the gamma subunit.
Troubleshooting Guides
Problem 1: The observed potency of this compound is lower than expected in my gamma subunit co-expression experiments.
-
Possible Cause 1: Gamma Subunit Modulation. As suggested by studies on the related compound GoSlo-SR-5-44, certain gamma subunits, particularly γ1, may reduce the efficacy of potent GoSlo-SR compounds.[6][8] The high efficacy of this compound might be attenuated by the presence of the gamma subunit.
-
Troubleshooting Steps:
-
Run a control experiment: Test the effect of this compound on BK channels expressing only the alpha subunit to confirm the compound's activity in your system.
-
Test different gamma subunits: If possible, co-express the BK alpha subunit with different gamma subunits (γ1, γ2, γ3, γ4) to see if the reduction in potency is specific to a particular subunit.
-
Perform a full dose-response curve: This will allow you to determine if the EC50 has shifted or if the maximal effect is reduced.
-
Consider the stoichiometry: The ratio of gamma to alpha subunits can influence the overall channel properties. Varying the ratio of transfected plasmids may provide insights.
-
Problem 2: I am not seeing a significant shift in the V1/2 of activation with this compound in my experiments with gamma subunits.
-
Possible Cause 1: Saturation of the Gating Shift. Gamma subunits already induce a significant leftward shift in the V1/2 of BK channel activation.[4][5] The channel may already be maximally or near-maximally activated at the tested voltages, making it difficult to observe a further shift by this compound.
-
Troubleshooting Steps:
-
Adjust the voltage protocol: Use a more hyperpolarized range of test potentials to ensure you can resolve the baseline open probability and any further shifts induced by the compound.
-
Lower the intracellular calcium concentration: Reducing the calcium concentration will shift the baseline V1/2 to more positive potentials, potentially providing a larger window to observe the effect of this compound.
-
Compare with alpha-only channels: As a positive control, confirm that this compound produces the expected large shift in V1/2 in cells expressing only the BK alpha subunit.
-
Problem 3: The kinetics of my BK currents are different when applying this compound in the presence of gamma subunits.
-
Possible Cause 1: Combined Modulatory Effects. Both GoSlo compounds and gamma subunits can alter the activation and deactivation kinetics of BK channels.[7][9] The observed kinetics will be a result of the combined effects of both modulators.
-
Troubleshooting Steps:
-
Systematically analyze kinetics: Quantify the activation and deactivation time constants under control conditions (with and without the gamma subunit) and in the presence of this compound for each condition.
-
Refer to existing literature: Compare your observed kinetic changes with published data for GoSlo compounds and different gamma subunits to understand the expected individual effects.[7][8][9]
-
Mathematical modeling: For a more in-depth understanding, consider using kinetic models of BK channel gating to simulate the expected combined effects.
-
Data Presentation
Table 1: Effect of GoSlo-SR-5-6 (10 µM) on the V1/2 of BK Channels Co-expressed with Different Gamma Subunits
Data extracted from Kshatri et al., 2017.[8] Note that this data is for GoSlo-SR-5-6, a close analog of this compound.
| Channel Composition | ΔV1/2 (mV) produced by 10 µM GoSlo-SR-5-6 |
| BKα | -103 ± 4 |
| BKα + γ1 | -86 ± 3 |
| BKα + γ2 | -99 ± 8 |
| BKα + γ3 | -91 ± 3 |
| BKα + γ4 | -108 ± 7 |
Table 2: Effect of GoSlo-SR-5-44 (3 µM) on the V1/2 of BK Channels Co-expressed with Different Gamma Subunits
Data extracted from Kshatri et al., 2017.[8] Note that this data is for GoSlo-SR-5-44, a more efficacious analog of GoSlo-SR-5-6.
| Channel Composition | ΔV1/2 (mV) produced by 3 µM GoSlo-SR-5-44 |
| BKα | -76 ± 3 |
| BKα + γ1 | -23 ± 3 |
| BKα + γ2 | -36 ± 1 |
| BKα + γ3 | -47 ± 5 |
| BKα + γ4 | -82 ± 5 |
Experimental Protocols
Detailed Methodology for Electrophysiological Recording of BK Channels
This protocol is a generalized procedure based on methods described in the cited literature for studying BK channels in a heterologous expression system.[3][8]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the human BK alpha subunit and the desired human gamma subunit (γ1, γ2, γ3, or γ4) using a suitable transfection reagent. A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.
-
For control experiments, transfect with the BK alpha subunit plasmid only.
-
Allow 24-48 hours for channel expression before recording.
-
-
Electrophysiology:
-
Use the excised inside-out patch-clamp configuration.
-
Fabricate patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ when filled with pipette solution.
-
Pipette (External) Solution: (in mM) 140 KCl, 10 HEPES, 2 MgCl2; pH adjusted to 7.2 with KOH.
-
Bath (Internal) Solution: (in mM) 140 KCl, 10 HEPES; pH adjusted to 7.2 with KOH. The desired free calcium concentration can be achieved using a calcium buffer system (e.g., EGTA or HEDTA).
-
Obtain a high-resistance seal (>1 GΩ) on a transfected cell and excise the patch.
-
Hold the membrane potential at a negative holding potential (e.g., -80 mV).
-
Apply voltage steps to a range of potentials (e.g., -100 mV to +200 mV) to elicit BK channel currents.
-
Record currents using an appropriate patch-clamp amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the tail current amplitude at a negative potential (e.g., -80 mV) immediately after the voltage step.
-
Plot the normalized tail current as a function of the preceding voltage step to generate a conductance-voltage (G-V) curve.
-
Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
-
To assess the effect of this compound, apply the compound to the bath solution and repeat the voltage protocol. The change in V1/2 (ΔV1/2) can then be calculated.
-
Mandatory Visualizations
Caption: BK channel activation pathway.
Caption: Experimental workflow diagram.
Caption: Troubleshooting logic flow.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Regulation of BK channels by auxiliary γ subunits [frontiersin.org]
- 5. Modulation of BK Channel Function by Auxiliary Beta and Gamma Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GoSlo family of BK channel activators: A no-go for γ subunits? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of BK Channels by Beta and Gamma Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
GoSlo-SR-5-69 storage conditions and shelf life
This technical support guide provides detailed information on the storage, handling, and use of GoSlo-SR-5-69 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent activator of the large conductance Ca2+-activated K+ (BK) channels (KCa1.1).[1] Its primary mechanism of action is to shift the voltage required for half-maximal activation of BK channels to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1][2]
Q2: What are the recommended storage conditions for this compound?
This compound powder should be stored at room temperature (RT).[2]
Q3: What is the shelf life of this compound?
The manufacturer does not specify a shelf life. For batch-specific information, it is recommended to refer to the Certificate of Analysis.
Q4: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[2]
Q5: What is the purity of this compound?
The purity of this compound is typically ≥98% as determined by HPLC.[2]
Storage Conditions and Shelf Life
| Parameter | Value | Source |
| Storage Temperature | Room Temperature (RT) | [2] |
| Shelf Life | Not specified; refer to Certificate of Analysis | |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Purity | ≥98% (HPLC) | [2] |
Troubleshooting Guide
Issue: I am observing precipitation of this compound in my aqueous experimental buffer.
-
Possible Cause: this compound has limited solubility in aqueous solutions. The final concentration of DMSO in your working solution may be too low to maintain solubility.
-
Solution:
-
Ensure your stock solution in DMSO is fully dissolved before further dilution.
-
When preparing your working solution, add the this compound stock solution to the aqueous buffer with vigorous vortexing or stirring.
-
Consider increasing the final percentage of DMSO in your experimental buffer, if your experimental system can tolerate it. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Issue: I am not observing the expected activation of BK channels.
-
Possible Cause 1: Incorrect concentration. The reported EC50 for this compound is 251 nM.[1][2] Your experimental concentration may be too low.
-
Solution 1: Prepare fresh dilutions and consider using a higher concentration of this compound.
-
Possible Cause 2: Degradation of the compound. Although stable at room temperature in powder form, the stability of this compound in solution over time is not well-documented.
-
Solution 2: Prepare fresh stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Possible Cause 3: Experimental conditions. The activity of this compound can be influenced by factors such as pH and the presence of other substances in your experimental buffer.
-
Solution 3: Review the experimental protocol and ensure that the pH and composition of your buffers are appropriate.
Experimental Protocols
Detailed Methodology for Patch-Clamp Electrophysiology:
This protocol is adapted from Roy et al., Eur J Med Chem, 2014.
-
Cell Preparation: Isolate rabbit bladder smooth muscle cells by enzymatic digestion.
-
Electrophysiological Recording:
-
Perform experiments using the excised, inside-out configuration of the patch-clamp technique.
-
Use symmetrical K+ solutions (pH 7.2) containing 140 mM KCl, 10 mM HEPES, and 1 mM EGTA.
-
Record single-channel currents from membrane patches.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in the recording solution immediately before application to the cytosolic face of the membrane patch.
-
-
Data Analysis:
-
Measure the open probability (Po) of the BK channels in the absence and presence of this compound at various membrane potentials.
-
Determine the shift in the voltage for half-maximal activation (V1/2) to quantify the effect of the compound.
-
Diagrams
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of BK channel activation.
References
mitigating potential cytotoxicity of GoSlo-SR-5-69
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating potential cytotoxicity associated with GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated K+ (BK) channels. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the GoSlo-SR family of compounds and is a potent and efficacious activator of BK channels.[1][2] It has an EC50 of approximately 251 nM.[1][2] this compound shifts the voltage required for half-maximal activation (V1/2) of BK channels to more negative potentials, thereby increasing channel opening at physiological membrane potentials.[1][2] Its mechanism of action involves interaction with the transmembrane domain of the BK channel, specifically the S4/S5 linker and the S6 segment, to enhance pore opening.[3]
Q2: What are the potential causes of cytotoxicity observed with this compound?
While specific cytotoxicity data for this compound is not extensively published, potential causes of cytotoxicity with potent small molecules can include:
-
High Concentrations: Using concentrations significantly above the EC50 can lead to off-target effects and non-specific cellular stress.[4]
-
Prolonged Exposure: Continuous exposure of cells to a potent channel activator can disrupt normal cellular ion homeostasis and signaling pathways, potentially leading to apoptosis or necrosis.[4]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[4]
-
Metabolite Toxicity: Cellular metabolism of this compound could produce byproducts with cytotoxic effects.[4]
-
Off-Target Effects: At higher concentrations, the compound may interact with other cellular targets besides BK channels, leading to unintended toxicity.[4]
-
Compound Purity and Stability: Impurities from synthesis or degradation products from improper storage can contribute to cytotoxicity.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration should be determined empirically for each cell type and experimental condition. A systematic approach is recommended:
-
Concentration-Response Curve: Perform a concentration-response curve to determine the lowest effective concentration that elicits the desired physiological effect (e.g., change in membrane potential, smooth muscle relaxation).
-
Cytotoxicity Assays: Concurrently, perform cytotoxicity assays (e.g., MTT, LDH, or live/dead staining) across the same concentration range to identify the threshold for toxicity.
-
Select a Working Concentration: Choose a concentration that provides a robust biological effect with minimal to no cytotoxicity.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
If you observe significant cell death after treating your cells with this compound, consider the following troubleshooting steps:
Decision-Making Workflow for Troubleshooting Cell Death
Caption: Troubleshooting workflow for addressing high cell death.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration Too High | Perform a concentration-response experiment to identify the lowest effective concentration. Start with concentrations at and below the reported EC50 (251 nM). | Reduced cell death while maintaining the desired biological effect. |
| Prolonged Exposure | Reduce the incubation time. Determine the minimum time required to achieve the desired effect. | Decreased cytotoxicity due to shorter exposure. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.[4] | No significant cell death in the solvent-only control group. |
| Compound Instability/Impurity | Purchase this compound from a reputable source. Prepare fresh stock solutions and store them properly in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. | Consistent experimental results and reduced unexpected toxicity. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to perturbations in ion channel activity. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time. | Identification of a cell model that is less susceptible to the cytotoxic effects. |
Issue 2: Inconsistent or Lack of Expected Biological Effect
If you are not observing the expected biological effect of this compound, consider the following:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Verify the storage conditions and age of the compound. Prepare a fresh stock solution from a new vial if necessary. | Restoration of the expected biological activity. |
| Incorrect Experimental Conditions | Confirm that the experimental buffer conditions (e.g., Ca2+ concentration) are appropriate for BK channel activation. | The expected potentiation of BK channel activity is observed. |
| Low BK Channel Expression | Verify the expression of BK channels in your cell model using techniques such as Western blot, qPCR, or immunofluorescence. | Confirmation of target presence, allowing for confident interpretation of results. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the concentration range of this compound that elicits a biological response without causing significant cytotoxicity.
Methodology Workflow
Caption: Workflow for determining the optimal concentration.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well plates (clear for colorimetric assays, black or white for fluorescence/luminescence)
-
MTT or LDH cytotoxicity assay kit
-
Assay-specific reagents for measuring biological response
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a 2x solvent control.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions and controls.
-
Incubation: Incubate the plates for the desired experimental duration.
-
Assays:
-
Cytotoxicity Assay: At the end of the incubation, perform an MTT or LDH assay according to the manufacturer's protocol.
-
Biological Function Assay: In a parallel plate, perform the assay to measure the biological effect of this compound.
-
-
Data Analysis: Plot the concentration-response curve for both the biological effect and cytotoxicity. Determine the concentration range that provides a significant biological effect with minimal toxicity.
Protocol 2: Excised Inside-Out Patch Clamp Recording
Objective: To measure the effect of this compound on BK channel activity in isolated membrane patches. This protocol is based on methodologies described for GoSlo compounds.[5]
Materials:
-
Cell line expressing BK channels
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Symmetrical K+ solutions (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA or HEDTA for desired Ca2+ concentration, pH 7.2)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull and polish patch pipettes to a resistance of 2-5 MΩ.
-
Seal Formation: Approach a cell with the patch pipette and form a gigaohm seal.
-
Patch Excision: Excise the membrane patch to achieve the inside-out configuration.
-
Baseline Recording: Perfuse the patch with the control solution and record baseline BK channel activity using a voltage-step or voltage-ramp protocol.
-
Compound Application: Switch the perfusion to a solution containing the desired concentration of this compound.
-
Data Recording: Record channel activity in the presence of the compound.
-
Washout: Perfuse with the control solution to observe the reversibility of the effect.
-
Data Analysis: Analyze the change in channel open probability (NPo) or the shift in the V1/2 of activation.
BK Channel Gating and Modulation by this compound
Caption: Simplified signaling pathway of BK channel activation.
References
GoSlo-SR-5-69 & BK Channel Splice Variants: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the impact of GoSlo (BK channel, KCa1.1) splice variants on the response to the activator GoSlo-SR-5-69. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect BK channels?
This compound is a potent activator of large-conductance Ca2+-activated potassium (BK) channels, also known as GoSlo or KCa1.1 channels.[1][2] It belongs to the GoSlo-SR family of compounds.[3][4] Its primary mechanism of action is to shift the voltage dependence of channel activation to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1][2] this compound has an EC50 of approximately 251 nM and can shift the half-maximal activation voltage (V1/2) by more than -100 mV at a concentration of 1 µM.[1][2] Studies suggest that GoSlo-SR-5-6 interacts with the transmembrane domain of the channel, specifically involving residues in the S4/S5 linker and the S6 segment, to enhance pore opening.[5][6]
Q2: What are BK channel splice variants and why are they important?
The BK channel α-subunit is encoded by a single gene (KCNMA1), but alternative splicing of the pre-mRNA generates a wide variety of splice variants.[7] These variants differ in their amino acid sequence, leading to channels with distinct functional properties, including differences in calcium sensitivity, voltage dependence, and gating kinetics.[7][8][9] The expression of these splice variants is tissue-specific and can be developmentally regulated, contributing to the diverse physiological roles of BK channels throughout the body.[8] Common and functionally significant splice variants include the ZERO, STREX, and e22 isoforms.[7][10]
Q3: Can splice variants of the BK channel alter the response to this compound?
Yes, emerging evidence indicates that the response to BK channel modulators can be splice variant-dependent. For instance, the Slo1_9a splice variant, which has an alternative exon encoding the linker region between the S6 transmembrane segment and the RCK1 domain, shows a significantly reduced response to GoSlo-SR-5-6, a closely related analog of this compound. This suggests that the structural differences in the S6-RCK1 linker region of this variant interfere with the binding or efficacy of the compound. While comprehensive data on this compound's effects across a wide range of splice variants is still being gathered, it is a critical factor to consider in experimental design.
Q4: How do auxiliary subunits (e.g., β and γ) affect the response to this compound?
In addition to the pore-forming α-subunit, native BK channels can associate with auxiliary β and γ subunits, which also exhibit tissue-specific expression and modulate channel function.[11][12] These auxiliary subunits can significantly alter the pharmacological response to BK channel openers. For example, the effects of some GoSlo-SR compounds are modulated by the presence of different γ subunits.[11][12][13] Specifically, the activation by GoSlo-SR-5-6 is largely unaffected by γ1-4 subunits, while the efficacy of a related compound, SR-5-44, is significantly reduced in the presence of the γ1 subunit.[11][13] Therefore, the subunit composition of the BK channel complex (both α-subunit splice variant and associated auxiliary subunits) is a key determinant of the response to this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very small BK currents in transfected cells. | 1. Low transfection efficiency: The plasmid DNA may be of poor quality, or the transfection reagent and protocol may not be optimized for your cells (e.g., HEK293).2. Poor surface expression of the splice variant: Some splice variants may have trafficking issues and be retained in the endoplasmic reticulum.[14][15][16] For example, the SV1 splice variant contains an ER retention/retrieval motif.[15][16]3. Dominant-negative effects: Co-expression of certain splice variants can suppress the surface expression and function of other variants.[17]4. Incorrect recording solutions or conditions: The intracellular calcium concentration may be too low to permit channel opening at the tested voltages. | 1. Verify plasmid DNA quality and concentration. Optimize the DNA-to-transfection reagent ratio and cell confluency at the time of transfection. Use a fluorescent reporter (e.g., GFP) to visually assess transfection efficiency.2. Perform immunocytochemistry or use tagged constructs (e.g., with a fluorescent protein) to visualize the subcellular localization of the channel. If retained intracellularly, consider co-expression with trafficking-promoting auxiliary subunits or modifying the construct to remove retention signals, if known.3. If co-transfecting multiple variants, verify their compatibility. Consider studying variants individually first.4. Ensure your pipette and bath solutions are correctly prepared and that the free calcium concentration in the intracellular solution is appropriate for the splice variant being studied. Some variants have different calcium sensitivities.[7] |
| High variability in this compound response between experiments. | 1. Inconsistent compound concentration: The stock solution may not be stable, or there may be errors in serial dilutions.2. Variability in splice variant expression levels: The level of channel expression can influence the magnitude of the current and potentially the apparent drug effect.3. Presence of endogenous BK channels: The host cell line (e.g., HEK293) may have low levels of endogenous BK channels with different properties from the transfected variant.4. "Rundown" of BK channel activity: Channel activity can decrease over the course of a long patch-clamp recording. | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately. Use calibrated pipettes for dilutions.2. Use a consistent amount of DNA for transfections and record from cells with similar levels of fluorescent reporter expression (if co-transfected).3. Characterize non-transfected cells to assess the presence and properties of endogenous BK channels. If significant, consider using a different cell line or pharmacological tools to isolate the current from the transfected channels.4. Monitor the baseline current for stability before applying the compound. If rundown is an issue, try to complete the experiment within a shorter timeframe or use perforated-patch recordings to better preserve the intracellular environment. |
| Unexpected or paradoxical effects of this compound. | 1. Off-target effects: At high concentrations, the compound may have effects on other ion channels or cellular processes.2. Interaction with auxiliary subunits: If studying a specific α-subunit splice variant, be aware that it might interact with endogenous auxiliary subunits in the expression system, altering its pharmacology.3. Voltage-clamp errors: Poor voltage control due to high series resistance can lead to inaccurate measurements of channel activation. | 1. Perform dose-response experiments to determine the potency of this compound on your specific splice variant. Use the lowest effective concentration. Test the effect of the vehicle (e.g., DMSO) alone.2. Consider co-transfecting specific auxiliary subunits to create a more defined channel complex. Alternatively, use cell lines with known low expression of endogenous auxiliary subunits.3. Monitor series resistance throughout the experiment and compensate for it. Discard recordings where the series resistance is high or changes significantly. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and related compounds on different BK channel complexes.
Table 1: Effect of this compound on Wild-Type BK Channels
| Compound | Channel Composition | EC50 | ΔV1/2 at 1 µM (mV) | Reference(s) |
| This compound | Native (Rabbit Bladder Smooth Muscle) | 251 nM | > -100 | [1][2] |
Table 2: Impact of the Slo1_9a Splice Variant on the Response to GoSlo-SR-5-6
| Compound (Concentration) | Channel Variant | ΔV1/2 (mV) | Fold Reduction vs. Wild-Type | Reference(s) |
| GoSlo-SR-5-6 (10 µM) | Wild-Type (rat BKα) | -121 ± 3 | - | |
| GoSlo-SR-5-6 (10 µM) | Slo1_9a | -43 ± 6 | ~2.8 |
Table 3: Modulation of GoSlo-SR Compound Efficacy by Auxiliary γ Subunits
| Compound (Concentration) | Channel Composition | ΔV1/2 (mV) | Reference(s) |
| GoSlo-SR-5-6 (10 µM) | BKα | -111 ± 2 | [11] |
| GoSlo-SR-5-6 (10 µM) | BKαγ1 | -82 ± 6 | [11] |
| GoSlo-SR-5-44 (3 µM) | BKα | -76 ± 3 | [11][13] |
| GoSlo-SR-5-44 (3 µM) | BKαγ1 | -23 ± 3 | [11][13] |
| GoSlo-SR-5-44 (3 µM) | BKαγ2 | -36 ± 1 | [11][13] |
| GoSlo-SR-5-44 (3 µM) | BKαγ3 | -47 ± 5 | [11][13] |
| GoSlo-SR-5-44 (3 µM) | BKαγ4 | -82 ± 5 | [11][13] |
Experimental Protocols
Heterologous Expression of BK Channel Splice Variants in HEK293 Cells
This protocol describes the transient transfection of HEK293 cells with plasmids encoding specific BK channel splice variants.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA for the BK channel splice variant of interest (e.g., ZERO, STREX, Slo1_9a)
-
Plasmid DNA for a fluorescent reporter (e.g., pEGFP-N1) to identify transfected cells
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
6-well culture plates
-
Glass coverslips (sterilized)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells onto sterile glass coverslips in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube, dilute the plasmid DNA (e.g., 1 µg of BK channel plasmid and 0.5 µg of GFP plasmid) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.
-
-
Transfection:
-
Gently add the DNA-transfection reagent complexes dropwise to the wells containing the HEK293 cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 4-6 hours, replace the transfection medium with fresh, pre-warmed DMEM with 10% FBS.
-
Return the cells to the incubator and allow for protein expression for 24-48 hours before electrophysiological recording.
-
Inside-Out Patch-Clamp Electrophysiology
This protocol details the recording of BK channel currents from an excised membrane patch to allow for the application of this compound to the intracellular face of the channel.
Materials:
-
Transfected HEK293 cells on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
Perfusion system for solution exchange
-
Pipette (extracellular) solution: (in mM) 140 KCl, 10 HEPES, 2 MgCl2, 2 CaCl2; pH adjusted to 7.2 with KOH.
-
Bath (intracellular) solution: (in mM) 140 KCl, 10 HEPES, 5 EGTA (for low Ca2+); pH adjusted to 7.2 with KOH. The free Ca2+ concentration can be adjusted by adding calculated amounts of CaCl2.
-
This compound stock solution (e.g., 10 mM in DMSO) and desired dilutions in bath solution.
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution. Fire-polish the tip of the pipette using a microforge.
-
Cell Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with the pipette solution (acting as the initial extracellular solution).
-
Gigaohm Seal Formation:
-
Fill a patch pipette with the pipette solution and mount it on the headstage.
-
Apply positive pressure to the pipette and approach a fluorescently labeled (transfected) cell.
-
Once the pipette touches the cell membrane, release the positive pressure to allow the membrane to seal to the pipette tip.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ).
-
-
Excising the Patch (Inside-Out Configuration):
-
After forming a stable gigaohm seal, pull the pipette away from the cell to excise the patch of membrane. The intracellular side of the membrane will now be facing the bath solution.
-
-
Data Recording:
-
Hold the membrane potential at a negative value (e.g., -80 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +150 mV in 20 mV increments) to elicit BK channel currents.
-
Record baseline currents in the control bath solution.
-
-
Drug Application:
-
Using the perfusion system, switch to the bath solution containing the desired concentration of this compound.
-
Allow sufficient time for the solution to exchange and the drug effect to stabilize.
-
Record currents in the presence of this compound using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak current at each voltage step in the absence and presence of the compound.
-
Construct conductance-voltage (G-V) curves by dividing the peak current by the driving force (V_m - E_K).
-
Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and calculate the shift (ΔV1/2) induced by this compound.
-
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting logic for low BK currents.
Caption: this compound mechanism of action on BK channels.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Characterization of BK channel splice variants using membrane potential dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BK Channels in Tail Artery Vascular Smooth Muscle Cells of Normotensive (WKY) and Hypertensive (SHR) Rats Possess Similar Calcium Sensitivity But Different Responses to the Vasodilator Iloprost - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternatively spliced domains interact to regulate BK potassium channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physoc.org [physoc.org]
- 11. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The GoSlo family of BK channel activators: A no-go for γ subunits? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential trafficking of carboxyl isoforms of Ca2+-gated (Slo1) potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An endoplasmic reticulum trafficking signal prevents surface expression of a voltage- and Ca2+-activated K+ channel splice variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An endoplasmic reticulum trafficking signal prevents surface expression of a voltage- and Ca2+-activated K+ channel splice variant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Involvement of Dominant-negative Spliced Variants of the Intermediate Conductance Ca2+-activated K+ Channel, KCa3.1, in Immune Function of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of GoSlo-SR-5-69 and Penitrem A on BK Channel Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical BK channel inhibitor, GoSlo-SR-5-69, and the known mycotoxin, penitrem A. The data presented for this compound is illustrative to highlight its potential as a specific and less toxic alternative to penitrem A for research applications.
Introduction
The large-conductance calcium-activated potassium (BK) channels, encoded by the KCNMA1 gene (also known as Slo1), are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function. Their modulation presents a significant therapeutic potential for various disorders, including epilepsy, hypertension, and bladder overactivity. Penitrem A is a potent tremorgenic mycotoxin that acts as a high-affinity blocker of BK channels. While a valuable research tool, its non-specific effects and toxicity limit its therapeutic development.
This compound is a hypothetical, synthetic small molecule designed as a highly specific and reversible antagonist of the BK channel. This guide compares the electrophysiological and cytotoxic effects of this compound with those of penitrem A, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and penitrem A based on electrophysiological and cell viability assays.
Table 1: Electrophysiological Parameters
| Parameter | This compound (Hypothetical Data) | Penitrem A |
| Target Channel | Slo1 (BK) | Slo1 (BK) |
| Mechanism of Action | Allosteric Antagonist | Pore Blocker |
| IC₅₀ (BK Channel) | 15 nM | 2 nM |
| Reversibility | Fully reversible within 5 mins | Partially reversible |
| Off-Target Effects | No significant effect on Nav1.5, Cav1.2, hERG at 1 µM | Blocks some IK and SK channels at >100 nM |
Table 2: Cytotoxicity and Specificity
| Parameter | This compound (Hypothetical Data) | Penitrem A |
| Cell Line | HEK293 expressing human Slo1 | HEK293 expressing human Slo1 |
| CC₅₀ (Cytotoxicity) | > 50 µM | 5 µM |
| Therapeutic Index (CC₅₀/IC₅₀) | > 3300 | ~2500 |
| Source | Synthetic | Fungal (e.g., Penicillium crustosum) |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the interaction of the compounds with the BK channel and the general workflow for their comparative evaluation.
Caption: Interaction of this compound and Penitrem A with the BK channel signaling pathway.
Caption: Experimental workflow for comparing this compound and Penitrem A.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of the compounds on BK channels expressed in a stable cell line.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Slo1 α-subunit are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418). Cells are maintained at 37°C in a 5% CO₂ incubator and passaged every 2-3 days. For recording, cells are plated onto glass coverslips 24 hours prior to the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Free Ca²⁺ is buffered to a final concentration of 10 µM using a calcium buffer calculator. pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
A giga-seal (>1 GΩ) is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -80 mV. BK currents are elicited by stepping the voltage from -60 mV to +100 mV in 20 mV increments for 200 ms.
-
A stable baseline current is recorded for at least 3 minutes.
-
The test compound (this compound or penitrem A) is applied at increasing concentrations via the perfusion system. The steady-state block at each concentration is recorded.
-
For reversibility, after recording the effect of the highest concentration, the chamber is perfused with the control external solution for 5-10 minutes.
-
-
Data Analysis: The peak current at a specific voltage (e.g., +80 mV) is measured. The percentage of inhibition is calculated for each concentration. An IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.
MTT Cytotoxicity Assay
This protocol assesses the general cytotoxicity of the compounds on a cell population.
-
Cell Plating: HEK293 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment:
-
A serial dilution of this compound and penitrem A is prepared in the cell culture medium.
-
The old medium is removed from the wells, and 100 µL of the medium containing the test compound (or vehicle control) is added.
-
The plate is incubated for 24 hours.
-
-
MTT Addition and Incubation:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10 minutes.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The CC₅₀ (the concentration that reduces cell viability by 50%) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Blocking GoSlo-SR-5-69 Activated BK Channels: A Comparative Guide to Iberiotoxin and Other Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of iberiotoxin (B31492) and other prominent blockers of the large-conductance Ca2+-activated potassium (BK) channels, with a specific focus on their application in antagonizing channels activated by the potent opener, GoSlo-SR-5-69. The information presented is supported by experimental data to facilitate the selection of appropriate pharmacological tools for research and drug development.
Introduction to this compound and BK Channel Modulation
This compound is a novel and potent activator of BK channels, which are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][2] As a member of the GoSlo-SR family of compounds, it significantly shifts the voltage required for half-maximal channel activation (V½) to more negative potentials, thereby increasing channel open probability at physiological membrane potentials.[1][3] Specifically, this compound has an EC₅₀ of approximately 251 nM and can shift the V½ by more than -100 mV.[1][4]
Given the profound activating effect of this compound, potent and specific blockers are essential tools for dissecting the physiological roles of BK channels and for validating the on-target effects of such activators. Iberiotoxin, a peptide toxin isolated from the venom of the red scorpion (Buthus tamulus), is a highly selective and potent blocker of BK channels, making it a primary candidate for this purpose.[5]
Iberiotoxin as a Blocker of this compound Activated Channels
Iberiotoxin is a 37-amino acid peptide that acts as a pore blocker of BK channels by binding to the external vestibule of the channel with high affinity, typically in the low nanomolar to picomolar range (IC₅₀ ≈ 250 pM - 2 nM).[5][6] Its mechanism of action involves the physical occlusion of the ion conduction pathway. Due to its high specificity, iberiotoxin is an invaluable tool for isolating BK channel currents from other conductances.
Experimental evidence demonstrates that the effects of GoSlo-SR family compounds are indeed antagonized by iberiotoxin. For instance, the concentration-dependent reduction in spontaneous bladder contraction amplitude caused by GoSlo-SR-5-130, a close analog of this compound, was abolished by iberiotoxin, confirming that the activator's effects are mediated through BK channels.[5] While a specific IC₅₀ for iberiotoxin on this compound-activated channels has not been explicitly reported, the high affinity and direct pore-blocking mechanism of iberiotoxin suggest it remains an effective antagonist.
Comparative Analysis of BK Channel Blockers
While iberiotoxin is a gold standard for BK channel blockade, other compounds with different mechanisms of action and properties can offer experimental advantages. This section compares iberiotoxin with two other widely used BK channel blockers: paxilline (B40905) and charybdotoxin.
| Parameter | Iberiotoxin | Paxilline | Charybdotoxin |
| Type | Peptide Toxin | Mycotoxin (Indole Diterpene) | Peptide Toxin |
| Mechanism of Action | Pore blocker; occludes the ion conduction pathway.[6] | Closed-channel blocker; stabilizes the closed state.[6] | Pore blocker; occludes the ion conduction pathway.[7] |
| Binding Site | Extracellular, outer vestibule of the pore.[6] | Intracellular, near the central cavity.[6] | Extracellular, outer vestibule of the pore.[7] |
| Potency (IC₅₀/Kᵢ) | ~250 pM - 2 nM[5] | ~10 nM (closed state) to ~10 µM (open state)[8] | ~10-30 nM[7] |
| Specificity | Highly specific for most BK channels.[6] | Primarily BK channels; also inhibits SERCA pumps at µM concentrations.[7][8] | Blocks BK channels and some voltage-gated K+ channels (e.g., Kv1.2, Kv1.3).[7] |
| Effect on Iberiotoxin-Resistant BK Channels (containing β4 subunits) | Ineffective.[6][9] | Effective blocker.[6] | Ineffective.[10] |
| Membrane Permeability | Impermeable.[6] | Permeable.[6] | Impermeable. |
Experimental Protocols
The characterization of BK channel activators and blockers predominantly relies on patch-clamp electrophysiology. The inside-out configuration is particularly useful for studying the direct effects of compounds on the channel in the absence of intracellular signaling cascades.
Inside-Out Patch-Clamp Recording Protocol
This protocol is designed to measure the effect of this compound and its subsequent blockade by iberiotoxin on BK channel activity in an excised membrane patch.
1. Cell Preparation:
-
Use a cell line stably expressing the desired BK channel α (and β) subunits (e.g., HEK293 cells) or primary cells known to endogenously express BK channels.
-
Culture cells to an appropriate confluency on glass coverslips.
2. Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 2 CaCl₂. Adjust pH to 7.4 with KOH.
-
Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, and a calcium buffer system (e.g., 1 EGTA and a calculated amount of CaCl₂) to achieve the desired free intracellular Ca²⁺ concentration (e.g., 100 nM).[3] Adjust pH to 7.2 with KOH.
-
Compound Solutions: Prepare stock solutions of this compound (e.g., in DMSO) and iberiotoxin (e.g., in a BSA-containing buffer) and dilute to final concentrations in the bath solution.
3. Pipette Fabrication:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 1-1.5 MΩ when filled with the pipette solution.[11]
4. Giga-seal Formation and Patch Excision:
-
Approach a selected cell with the patch pipette while applying slight positive pressure.
-
Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).[12]
-
Retract the pipette from the cell to excise the membrane patch, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.[12][13]
5. Data Acquisition:
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).[3]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) or a voltage ramp (e.g., 100 mV/s) to elicit BK channel currents.[3]
-
Record baseline currents in the control bath solution.
-
Perfuse the bath with the solution containing this compound to measure the activation of BK channels.
-
Following activation, co-perfuse with this compound and increasing concentrations of iberiotoxin to determine the dose-dependent block.
-
Perform a washout step by perfusing with the control bath solution to check for reversibility.
Visualizations
Caption: Experimental workflow for assessing BK channel modulation.
Caption: Modulation of BK channel activity by this compound and iberiotoxin.
Caption: Key properties of different BK channel blockers.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BK potassium channels control transmitter release at CA3−CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes [jove.com]
- 13. youtube.com [youtube.com]
comparing GoSlo-SR-5-69 with other GoSlo-SR compounds
A Comparative Analysis of GoSlo-SR-5-69 and Other GoSlo-SR Compounds as Potent BK Channel Activators
This guide provides a detailed comparison of this compound with other compounds in the GoSlo-SR family, focusing on their performance as activators of large conductance Ca²⁺-activated K⁺ (BK) channels. The information is intended for researchers, scientists, and professionals in the field of drug development to aid in the evaluation of these compounds for therapeutic applications, such as in overactive bladder, hypertension, and erectile dysfunction.[1][2][3][4]
Performance Comparison of GoSlo-SR Compounds
The GoSlo-SR family of compounds, characterized as novel anilinoanthraquinone derivatives, potently activate BK channels by negatively shifting the voltage required for their half-maximal activation (V₁/₂).[5][6] This activation leads to an increase in K⁺ efflux, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle tissues. The efficacy and potency of these compounds vary based on their chemical structure.
This compound has been identified as a particularly potent and efficacious member of this series.[5][6] It demonstrates a significant ability to shift the activation V₁/₂ by over -100 mV at a concentration of 1 µM and exhibits a half-maximal effective concentration (EC₅₀) of 251 nM.[5][6][7] This makes it one of the most potent BK channel openers developed to date.[5][6]
Quantitative Data Summary
The following tables summarize the key performance metrics for this compound and a selection of other GoSlo-SR compounds based on available experimental data.
Table 1: Potency and Efficacy of GoSlo-SR Compounds
| Compound | EC₅₀ | ΔV₁/₂ (mV) | Concentration for ΔV₁/₂ | Cell Type | Reference |
| This compound | 251 nM | > -100 mV | 1 µM | Rabbit Bladder Smooth Muscle | [5][6] |
| -104 mV | Not Specified | Not Specified | [7] | ||
| GoSlo-SR-5-6 | 2.4 µM | -107 ± 7 mV | 10 µM | Rabbit Bladder Smooth Muscle | [8][9] |
| GoSlo-SR-5-44 | 2.3 µM | -142 ± 8 mV | 10 µM | Rabbit Bladder Smooth Muscle | [8] |
| -76 ± 3 mV | 3 µM | HEK293 (BKα) | [1][3] | ||
| GoSlo-SR-5-130 | Not Specified | -88 ± 11 mV | 10 µM | Rabbit Bronchial Myocytes | [10] |
| GoSlo-SR-5-103 | Not Specified | -44 ± 4 mV | 10 µM | Rabbit Bladder Smooth Muscle | [11] |
Table 2: Structure-Activity Relationship of Anilinoanthraquinone Derivatives
The efficacy of anilinoanthraquinone-based GoSlo-SR compounds is influenced by the size of the D ring in their structure. An increase in ring size has been shown to enhance their ability to open BK channels.[5][6]
| Ring D Structure | ΔV₁/₂ (mV) | Cell Type | Reference |
| Cyclopentane | -24 ± 6 mV | Rabbit Bladder Smooth Muscle | [5][6] |
| Cyclohexane | -54 ± 8 mV | Rabbit Bladder Smooth Muscle | [5][6] |
| Cycloheptane | -61 ± 6 mV | Rabbit Bladder Smooth Muscle | [5][6] |
| Cyclooctane | -106 ± 6 mV | Rabbit Bladder Smooth Muscle | [5][6] |
Mechanism of Action and Signaling Pathway
GoSlo-SR compounds exert their effects by directly interacting with the BK channel. Studies on GoSlo-SR-5-6 suggest that these compounds interact with the transmembrane domain of the channel, specifically involving the S4/S5 linker and the S6 segment, to facilitate pore opening.[9] The proposed mechanism involves the stabilization of the channel's open conformation and the activated state of its voltage sensors.[9] It is noteworthy that the presence of accessory γ subunits can modulate the efficacy of certain GoSlo-SR compounds. For instance, the effect of GoSlo-SR-5-44 is significantly altered by different γ subunits, while GoSlo-SR-5-6 remains largely unaffected.[1][3][12]
Experimental Protocols
The primary experimental technique used to characterize the effects of GoSlo-SR compounds is the excised, inside-out patch-clamp technique .[5][6][11] This method allows for the direct application of compounds to the intracellular face of the BK channels and precise control over the ionic and voltage conditions.
Key Methodological Steps:
-
Cell Preparation: Single smooth muscle cells are isolated from tissues such as the rabbit bladder through enzymatic digestion.[8][11] Alternatively, HEK293 cells heterologously expressing specific BK channel subunits are used.[1][3]
-
Patch-Clamp Recording:
-
Solutions:
-
Data Acquisition:
-
The membrane patch is held at a negative potential (e.g., -60 mV).[8]
-
BK channel currents are evoked by applying voltage ramps or steps to various depolarizing potentials.
-
The effects of GoSlo-SR compounds are assessed by applying them to the bath solution and measuring the resulting shift in the voltage-activation curve.
-
References
- 1. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. urotoday.com [urotoday.com]
- 4. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-techne.com [bio-techne.com]
- 8. physoc.org [physoc.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GoSlo-SR-5-69 and Other BK Channel Openers
This guide provides a detailed comparison of the efficacy of GoSlo-SR-5-69 with other prominent large-conductance Ca2+-activated potassium (BK) channel openers, namely NS1619 and BMS-204352. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and development decisions.
Introduction to BK Channels and Their Activators
Large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels, are crucial regulators of cellular excitability in various tissues, including smooth muscle and neurons. Their activation leads to an efflux of potassium ions, causing membrane hyperpolarization and thereby reducing the activity of voltage-gated calcium channels. This mechanism plays a vital role in processes such as the regulation of vascular tone, neuronal firing patterns, and neurotransmitter release. Consequently, BK channel openers are of significant interest as potential therapeutic agents for conditions like hypertension, overactive bladder, and neurological disorders.
This compound is a novel anthraquinone (B42736) derivative that has emerged as a highly potent and efficacious BK channel activator.[1][2] This guide compares its performance against two well-established BK channel openers: the benzimidazolone derivative NS1619 and the fluoro-oxindole BMS-204352.
Quantitative Comparison of Efficacy
The following table summarizes the key efficacy parameters for this compound, NS1619, and BMS-204352 based on available experimental data. A direct comparison is challenging due to variations in experimental conditions across different studies. However, the data provides a strong indication of the relative potency and efficacy of these compounds.
| Compound | EC50 | ΔV1/2 (Shift in Half-Maximal Activation Voltage) | Cell Type / Preparation | Reference(s) |
| This compound | 251 nM | -104 mV to -113 mV | Rabbit bladder smooth muscle cells | [1][2][3][4][5] |
| NS1619 | 3.6 µM - 30 µM | Not consistently reported in direct comparison | Various, including glioma cells and smooth muscle | [6][7][8][9] |
| BMS-204352 | 392 nM | Not specified in terms of mV shift | HEK293 cells expressing hSlo1 | [10] |
Note: A lower EC50 value indicates higher potency. A larger negative shift in V1/2 indicates greater efficacy in activating the BK channel at a given membrane potential.
Experimental Protocols
The following is a representative experimental protocol for assessing the efficacy of BK channel openers using the patch-clamp technique, based on methodologies described in the cited literature.
Electrophysiological Recording (Excised Inside-Out Patch-Clamp)
This protocol is designed to measure the activity of BK channels in isolated membrane patches from a cell, allowing for precise control of the intracellular environment.
1. Cell Preparation:
-
Culture a suitable cell line expressing BK channels (e.g., HEK293 cells stably transfected with the hSlo1 α-subunit, or primary cells like rabbit bladder smooth muscle cells).
-
Isolate single cells by enzymatic digestion (e.g., with collagenase and trypsin) and plate them on glass coverslips in a recording chamber.
2. Pipette and Solution Preparation:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Pipette (extracellular) solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, 2 MgCl2; pH adjusted to 7.4 with KOH.
-
Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA (to control Ca2+ concentration); pH adjusted to 7.2 with KOH. Free Ca2+ concentration can be adjusted to desired levels (e.g., by adding CaCl2) and calculated using software like MaxChelator.
3. Recording Procedure:
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration, and then pull the pipette away to form an inside-out patch, exposing the intracellular face of the membrane to the bath solution.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Elicit BK channel currents by applying voltage steps or ramps. For example, a voltage ramp from -100 mV to +100 mV over 200 ms (B15284909) can be used to generate a current-voltage (I-V) relationship.
4. Data Acquisition and Analysis:
-
Record membrane currents using a patch-clamp amplifier and digitize the data.
-
To determine the effect of a BK channel opener, first record baseline currents in the control bath solution.
-
Perfuse the bath with a solution containing the test compound (e.g., this compound) at various concentrations.
-
Measure the increase in current at a specific voltage or the shift in the voltage at which half-maximal activation occurs (V1/2).
-
The V1/2 is determined by fitting the normalized conductance-voltage (G-V) relationship with a Boltzmann function. The change in V1/2 (ΔV1/2) is calculated by subtracting the V1/2 in the presence of the compound from the control V1/2.
-
The EC50 value is determined by plotting the ΔV1/2 against the logarithm of the compound concentration and fitting the data with a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of BK channel activation and a typical experimental workflow for evaluating BK channel openers.
Caption: Signaling pathway of BK channel activation.
Caption: Experimental workflow for evaluating BK channel openers.
Discussion and Conclusion
The available data indicates that this compound is a significantly more potent BK channel opener than NS1619, with an EC50 in the nanomolar range compared to the micromolar range for NS1619.[1][2][6] this compound also demonstrates high efficacy, inducing a substantial negative shift in the voltage required for half-maximal activation.[1][2] When compared to BMS-204352, this compound appears to have a slightly higher potency (251 nM vs 392 nM).[1][2][10]
The superior potency and efficacy of this compound make it a valuable tool for in vitro and in vivo studies of BK channel function and a promising lead compound for the development of novel therapeutics. However, it is important to note that off-target effects and the influence of accessory beta and gamma subunits on the activity of these compounds should be considered in specific experimental contexts. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive assessment of the relative efficacy of these BK channel openers.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. NS 1619 | Calcium-Activated Potassium (KCa) Channels | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
A Comparative Guide to the Molecular Docking of GoSlo-SR-5-69 and Alternative BK Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking characteristics of GoSlo-SR-5-69, a potent large-conductance Ca2+-activated potassium (BK) channel activator, with other known BK channel modulators, NS1619 and BMS-204352. The objective is to offer a comprehensive overview of their interactions with the BK channel, supported by available experimental data and detailed in silico methodologies.
Introduction to this compound and BK Channel Modulation
This compound is a novel anthraquinone (B42736) derivative that has demonstrated significant potency and efficacy as a BK channel opener.[1][2] It effectively shifts the voltage required for half-maximal activation (V1/2) of BK channels to more negative potentials, thereby increasing their open probability at physiological membrane potentials.[1][2] The activation of BK channels plays a crucial role in regulating cellular excitability, making them a key therapeutic target for conditions such as overactive bladder, hypertension, and neurological disorders.
This guide will delve into the molecular interactions of this compound with the BK channel through molecular docking studies and compare its performance with two other well-characterized BK channel activators: NS1619 and BMS-204352.
Comparative Analysis of BK Channel Activators
The following table summarizes the key performance metrics of this compound, NS1619, and BMS-204352 based on available experimental and computational data. It is important to note that direct comparison of binding energies from different studies should be approached with caution due to variations in computational methodologies.
| Compound | Chemical Class | Reported EC50 | Key Molecular Docking Insights | Putative Binding Site/Interacting Domains |
| This compound | Anthraquinone derivative | 251 nM[1][2] | Binds to the RCK1 pocket, allosterically modulating channel activity.[3] | RCK1 (Regulator of Conductance of K+) domain[3] |
| NS1619 | Benzimidazolone derivative | ~10-30 µM | Interacts with residues in the S6/RCK1 linker and the S4 transmembrane segment.[4] | S4/S5 linker and S6 transmembrane domain[5] |
| BMS-204352 | Fluoro-oxindole derivative | Potent opener (specific EC50 not consistently reported) | Activates both BK and KCNQ channels.[5][6][7] | Specific binding site on BK channels not as well-defined in publicly available literature. |
Experimental Protocols: Molecular Docking of BK Channel Activators
The following section outlines a detailed, representative protocol for performing molecular docking studies of small molecules, such as this compound, with the BK channel. This protocol is based on established methodologies for ion channel docking.
Protein Preparation
-
Structure Retrieval: Obtain the 3D structure of the human BK channel (alpha subunit, KCNMA1) from the Protein Data Bank (PDB). Structures co-crystallized with a ligand or in a relevant conformational state (e.g., open or closed) are preferred.
-
Preprocessing:
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (e.g., 7.4).
-
Repair any missing side chains or loops using protein structure modeling software.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
Structure Generation: Obtain the 2D structures of this compound, NS1619, and BMS-204352.
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform geometry optimization using a suitable force field (e.g., MMFF94).
-
Charge and Tautomer Assignment: Assign appropriate partial charges and consider possible tautomeric states at physiological pH.
Binding Site Identification and Grid Generation
-
Binding Site Prediction: If the binding site is unknown, use binding site prediction algorithms based on pocket detection or by identifying conserved residues in homologous structures. For this compound, the RCK1 domain has been suggested as a binding region.[3] For NS1619, the interface between the voltage-sensing domain (VSD) and the C-linker/RCK1 domains is a region of interest.[4]
-
Grid Box Definition: Define a grid box that encompasses the predicted binding site with sufficient volume to allow for ligand flexibility.
Molecular Docking Simulation
-
Docking Algorithm: Employ a validated docking program such as AutoDock, Glide, or GOLD.
-
Search Parameters: Use a genetic algorithm or other stochastic search method to explore the conformational space of the ligand within the defined binding site.
-
Scoring Function: Rank the generated docking poses using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.
Post-Docking Analysis
-
Interaction Analysis: Analyze the best-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the BK channel.
-
Visualization: Visualize the ligand-protein complexes to understand the binding mode and the orientation of the ligand in the binding pocket.
Visualizations
Signaling Pathway of BK Channel Activation
The following diagram illustrates the general signaling pathway leading to the activation of BK channels.
Caption: Signaling pathway of BK channel activation by membrane depolarization, intracellular calcium, and small molecule activators.
Experimental Workflow for Molecular Docking
The diagram below outlines the key steps in a typical molecular docking workflow.
Caption: A generalized workflow for molecular docking studies of small molecules with protein targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
GoSlo-SR-5-69: A Comparative Analysis of a Potent BK Channel Activator Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
GoSlo-SR-5-69 is a novel and potent activator of the large-conductance Ca2+-activated potassium (BK) channel, a key regulator of physiological processes in a wide array of cell types. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to inform its application in research and drug development.
Performance Overview and Comparison
This compound distinguishes itself as a highly efficacious and potent BK channel opener. Its primary mechanism of action involves a significant negative shift in the voltage required for half-maximal activation (V½) of the BK channel, effectively increasing the channel's open probability at physiological membrane potentials.
Quantitative Comparison of GoSlo-SR Compounds
The following table summarizes the electrophysiological effects of this compound in comparison to other compounds from the GoSlo-SR family on different cell types. This data is primarily derived from studies on rabbit bladder smooth muscle cells (RBSMC) and human embryonic kidney (HEK293) cells expressing BK channels.
| Compound | Cell Type | Concentration | ΔV½ (mV) | EC₅₀ (nM) | Reference |
| This compound | RBSMC | 1 µM | -113 ± 10 | 189 (65-546 CI) | [1] |
| This compound | - | - | -104 | 251 | [2][3][4] |
| GoSlo-SR-5-6 | RBSMC | 10 µM | -107 ± 7 | ~2000 | [1][5] |
| GoSlo-SR-5-6 | HEK293 (rBKα) | 10 µM | -121 ± 3 | - | [6][7] |
| GoSlo-SR-5-6 | HEK293 (hBKα) | 10 µM | -105 ± 4 | - | [6] |
| GoSlo-SR-5-130 | RBSMC | 10 µM | -97 ± 5 | - | [5] |
| GoSlo-SR-5-130 | HEK293 (BKα) | 10 µM | -40 ± 5 | - | [5] |
| GoSlo-SR-5-130 | HEK293 (BKαβ1) | 10 µM | -93 ± 5 | - | [5] |
| GoSlo-SR-5-44 | HEK293 (BKα) | 3 µM | -76 ± 3 | - | [8][9] |
| GoSlo-SR-5-44 | HEK293 (BKαγ1) | 3 µM | -23 ± 3 | - | [8][9] |
| GoSlo-SR-5-65 | RBSMC | 10 µM | -116 ± 10 | - | [1] |
| GoSlo-SR-5-95 | RBSMC | 1 µM | -94 ± 9 | - | [1] |
| GoSlo-SR-5-103 | RBSMC | 10 µM | -44 ± 4 | - | [1] |
Effects on Different Cell Types
While comprehensive comparative studies of this compound across a wide range of primary cell types are limited, its potent activation of BK channels allows for predictable effects based on the known physiological roles of these channels in various tissues.
Smooth Muscle Cells
-
Urinary Bladder and Corpus Cavernosum: In rabbit bladder and corpus cavernosum smooth muscle cells, GoSlo-SR compounds, including this compound, have been shown to cause hyperpolarization and relaxation.[1][5][10] This is achieved by increasing potassium efflux, which reduces the opening of voltage-gated calcium channels and subsequently lowers intracellular calcium concentration. This makes this compound a potential therapeutic agent for conditions like overactive bladder and erectile dysfunction.[10][11]
-
Vascular and Airway Smooth Muscle: Although direct studies with this compound are not widely available for these cell types, BK channel activation is a known mechanism for inducing vasodilation and bronchodilation. Therefore, it is anticipated that this compound would promote relaxation in vascular and airway smooth muscle, with potential applications in hypertension and asthma.
Neuronal Cells
In the central and peripheral nervous systems, BK channels play a crucial role in regulating neuronal excitability and neurotransmitter release.[11] Activation of these channels by this compound would be expected to:
-
Reduce Neuronal Firing: By enhancing the afterhyperpolarization phase of the action potential, this compound would likely decrease the firing frequency of neurons.
-
Modulate Neurotransmitter Release: BK channels are involved in the repolarization of presynaptic terminals. Their activation can limit calcium influx and, consequently, reduce the release of neurotransmitters.
Other Cell Types
-
HEK293 Cells: These cells are a common model for studying the effects of compounds on heterologously expressed ion channels. Studies have shown that GoSlo-SR compounds potently activate both the alpha and alpha-beta subunit combinations of the BK channel expressed in these cells.[5][8]
-
Cardiac Cells: The role of BK channels in the heart is complex and not fully elucidated. While some studies suggest a cardioprotective role for BK channel openers, further research is needed to determine the specific effects of this compound on cardiomyocytes.[12][13]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on BK Channels
Downstream Effects of this compound in Smooth Muscle Cells
Experimental Workflow for Electrophysiological Recording
Experimental Protocols
Excised Inside-Out Patch-Clamp Electrophysiology on Rabbit Bladder Smooth Muscle Cells (RBSMC)
This protocol is adapted from studies investigating the effects of GoSlo-SR compounds.[1]
-
Cell Preparation:
-
Rabbits are humanely euthanized, and their bladders are removed.
-
Smooth muscle strips are cut into 1mm³ pieces and subjected to enzymatic digestion to isolate single RBSMCs.
-
Isolated cells are plated on 35mm Petri dishes and used for experiments.
-
-
Electrophysiological Recording:
-
Experiments are performed at 37°C using the excised inside-out patch configuration.
-
Pipette Solution (extracellular): Symmetrical K+ solution containing (in mM): 140 KCl, 10 Glucose, 10 HEPES, pH adjusted to 7.2.
-
Bath Solution (intracellular): Symmetrical K+ solution as above, with either 1mM EGTA (for [Ca²⁺] ≤ 100 nM) or 1 mM HEDTA (for [Ca²⁺] > 300 nM) to control the free calcium concentration.
-
Patch pipettes with a resistance of 3-5 MΩ are used.
-
After obtaining a giga-ohm seal, the patch is excised into the inside-out configuration.
-
The membrane patch is held at a holding potential of -60 mV.
-
BK channel currents are evoked using voltage ramps or voltage steps.
-
-
Drug Application:
-
This compound and other test compounds are dissolved in DMSO to make stock solutions and then diluted to the final concentration in the bath solution.
-
Control recordings are made before the application of the drug. The drug-containing solution is then perfused over the patch.
-
-
Data Analysis:
-
The half-maximal activation voltage (V½) is determined by fitting the conductance-voltage (G-V) relationship with a Boltzmann function.
-
The shift in V½ (ΔV½) is calculated by subtracting the V½ in the presence of the drug from the control V½.
-
The EC₅₀ is determined by fitting the concentration-response curve of the ΔV½.
-
Heterologous Expression and Electrophysiology in HEK293 Cells
This protocol is based on studies of GoSlo-SR compounds on HEK293 cells expressing BK channel subunits.[6][7][8]
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently transfected with plasmids encoding the desired BK channel subunits (e.g., α, α+β1, α+γ1-4) using a suitable transfection reagent.
-
A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
-
Electrophysiological Recording:
-
Recordings are typically performed 24-48 hours post-transfection.
-
The excised inside-out patch-clamp configuration is used as described for RBSMCs.
-
Symmetrical 140 mM K+ solutions are used for both pipette and bath solutions, with controlled intracellular calcium concentrations.
-
-
Data Acquisition and Analysis:
-
Similar to the protocol for RBSMCs, voltage protocols are applied to elicit BK channel currents.
-
The effects of this compound are quantified by measuring the shift in the V½ of activation.
-
Conclusion
This compound is a powerful pharmacological tool for the study of BK channels and holds therapeutic potential for a variety of disorders. Its high potency and efficacy make it a valuable compound for investigating the physiological and pathophysiological roles of BK channels in diverse cellular contexts. While further studies are needed to fully characterize its effects across a broader range of cell types, the existing data provides a strong foundation for its use in smooth muscle and neuronal research. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective application of this compound in future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. physoc.org [physoc.org]
- 7. physoc.org [physoc.org]
- 8. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The GoSlo family of BK channel activators: A no-go for γ subunits? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rupress.org [rupress.org]
Validating the Specificity of GoSlo-SR-5-69 for BK Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated potassium (BK) channels, with other experimental BK channel modulators. The following sections present quantitative data, detailed experimental protocols, and visualizations to critically evaluate the specificity of this compound as a pharmacological tool.
Quantitative Comparison of BK Channel Activators
This compound emerges as a highly potent and efficacious activator of BK channels when compared to other well-known modulators such as NS1619 and NS11021. Its potency is demonstrated by its low nanomolar effective concentration (EC50), and its efficacy is evident in the significant negative shift it induces in the voltage required for half-maximal channel activation (ΔV1/2).[1][2][3]
| Compound | EC50 | Efficacy (ΔV1/2 at 10 µM) | Cell Type | Reference |
| This compound | 251 nM | > -100 mV (at 1 µM) | Rabbit Bladder Smooth Muscle Cells | [1][2] |
| NS11021 | Not Reported | -53 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | |
| NS1619 | Not Reported | -23 ± 3 mV | Rabbit Bladder Smooth Muscle Cells |
Selectivity Profile of GoSlo-SR Compounds
While this compound is a potent BK channel activator, evidence suggests that the GoSlo-SR family of compounds may not be entirely specific for BK channels. A study on the related compound, GoSlo-SR-5-6, revealed potent activating effects on other voltage-gated potassium channels, namely Kv7.1, Kv7.4, and Kv7.5.[4] Furthermore, this compound has been shown to act as a positive allosteric modulator of SLO-1 potassium channels in the nematode Brugia malayi.[5] This indicates a broader spectrum of activity on different types of potassium channels. To date, no studies have reported the effects of this compound on sodium (Nav) or calcium (Cav) channels.
| Ion Channel | Effect of GoSlo-SR Compound | Compound Tested | Reference |
| BK (KCa1.1) | Potent Activation | This compound | [1][2][3] |
| Kv7.1, Kv7.4, Kv7.5 | Potent Activation | GoSlo-SR-5-6 | [4] |
| Kv7.2, Kv7.3 | Less Effective | GoSlo-SR-5-6 | [4] |
| Brugia malayi SLO-1 | Positive Allosteric Modulation | This compound | [5] |
Experimental Protocols
The primary method for characterizing the activity of this compound and other BK channel modulators is electrophysiology , specifically using the excised inside-out patch-clamp technique .
1. Cell Preparation:
-
Primary Cells: Rabbit bladder smooth muscle cells are isolated by enzymatic digestion.[1][6]
-
Recombinant Expression: Human embryonic kidney (HEK293) cells are transiently or stably transfected with the desired BK channel subunits (e.g., α-subunit alone or with auxiliary β or γ subunits).[6][7]
2. Electrophysiological Recording:
-
Configuration: The inside-out patch configuration is used, allowing the application of compounds to the intracellular face of the cell membrane.[1][6][7]
-
Solutions: Symmetrical potassium solutions are used, with the intracellular solution containing a known concentration of free Ca2+ (e.g., 100 nM) buffered with a chelating agent like EGTA.[2]
-
Voltage Protocol: A series of voltage steps are applied to the membrane patch to elicit BK channel currents. The voltage required for half-maximal activation (V1/2) is determined by fitting the resulting conductance-voltage (G-V) curve with a Boltzmann function.[7]
-
Drug Application: The test compound (e.g., this compound) is perfused onto the intracellular side of the patch, and the resulting shift in the V1/2 is measured to quantify the compound's efficacy.
Visualizations
Proposed Mechanism of this compound Action
GoSlo-SR compounds are thought to activate BK channels by interacting with the transmembrane domain of the pore-forming α-subunit. Mutagenesis studies have identified key residues in the S4/S5 linker and the S6 segment that, when mutated, significantly reduce the activating effect of GoSlo-SR-5-6.[7] This suggests a direct interaction that stabilizes the open conformation of the channel.
Caption: Proposed interaction of this compound with the BK channel α-subunit.
Experimental Workflow for Assessing BK Channel Activators
The following diagram illustrates the typical workflow for evaluating the potency and efficacy of a putative BK channel activator using the patch-clamp technique.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. Mechanism of action of GoSlo-SR-5-6 on Kv7.4 channels - STÓR [eprints.dkit.ie]
- 5. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound | PLOS Pathogens [journals.plos.org]
- 6. physoc.org [physoc.org]
- 7. Molecular mechanisms underlying the effect of the novel BK channel opener GoSlo: Involvement of the S4/S5 linker and the S6 segment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GoSlo-SR-5-69: A Potent BK Channel Activator
In the landscape of pharmacological tools for studying large-conductance Ca2+-activated K+ (BK) channels, the GoSlo-SR family of compounds has emerged as a significant development. This guide provides a comparative analysis of GoSlo-SR-5-69, one of the most potent members of this family, alongside other BK channel activators. The information presented here is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and their modulation.
Performance Comparison of BK Channel Activators
This compound distinguishes itself as a highly potent and efficacious activator of BK channels. Its primary mechanism of action involves a significant negative shift in the voltage-dependence of channel activation. This means that at any given intracellular calcium concentration, the channel is more likely to be open at more negative membrane potentials.
The following table summarizes the key performance metrics of this compound in comparison to other known BK channel openers. It is important to note that the data for this compound and its analogues primarily originate from the same research group, and independent cross-validation in different laboratories is not yet widely available in the published literature.
| Compound | EC50 | ΔV1/2 (Shift in half-maximal activation voltage) | Cell Type/Expression System | Reference(s) |
| This compound | 251 nM | ~ -104 mV to -113 mV (at 1 µM) | Rabbit bladder smooth muscle cells | [1][2] |
| GoSlo-SR-5-6 | ~ 3 µM | ~ -100 mV (at 10 µM) | HEK cells | [3] |
| NS1619 | Not reported in study | ~ -25 mV (at 10 µM) | Rabbit bladder smooth muscle cells | [1] |
| NS11021 | Not reported in study | ~ -50 mV (at 10 µM) | Rabbit bladder smooth muscle cells | [1] |
Experimental Protocols
The primary method for characterizing the activity of this compound and other BK channel modulators is the patch-clamp electrophysiology technique , specifically in the excised, inside-out configuration . This allows for precise control of the intracellular environment and direct application of the compound to the intracellular face of the membrane patch.
Inside-Out Patch Clamp Protocol for BK Channel Activator Screening
1. Cell Preparation:
-
Cells expressing BK channels (e.g., primary smooth muscle cells or a heterologous expression system like HEK293 cells transfected with the BK channel α-subunit) are cultured on glass coverslips.
2. Pipette Preparation:
-
Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 2-5 MΩ when filled with the pipette solution.
-
The tip of the pipette is fire-polished to ensure a smooth surface for sealing with the cell membrane.
3. Solutions:
-
Pipette Solution (extracellular): Contains a physiological concentration of potassium and other ions. A typical solution might contain (in mM): 140 KCl, 10 HEPES, 2 MgCl2; pH adjusted to 7.4 with KOH.
-
Bath Solution (intracellular): Contains a high concentration of potassium to match the pipette solution, along with a calcium buffer (e.g., EGTA) to control the free calcium concentration. A typical solution might contain (in mM): 140 KCl, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with KOH. The desired free Ca2+ concentration is achieved by adding a calculated amount of CaCl2.
4. Gigaohm Seal Formation:
-
The micropipette is lowered onto the surface of a cell, and gentle suction is applied to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
5. Patch Excision:
-
The pipette is carefully pulled away from the cell, excising a small patch of the membrane. The intracellular face of this membrane patch is now exposed to the bath solution.
6. Data Acquisition:
-
The membrane patch is voltage-clamped at a holding potential (e.g., -80 mV).
-
Voltage steps to a range of depolarizing potentials are applied to elicit BK channel currents.
-
The baseline current is recorded.
-
The test compound (e.g., this compound) is then added to the bath solution, and the voltage-step protocol is repeated to record the effect of the compound on BK channel activity.
7. Data Analysis:
-
The current-voltage (I-V) relationship is plotted.
-
The conductance-voltage (G-V) relationship is derived and fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
The shift in V1/2 (ΔV1/2) in the presence of the compound is calculated to quantify its efficacy.
-
The concentration-response curve is generated by applying different concentrations of the compound to determine the EC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
The primary molecular target of this compound is the BK channel, a tetramer of α-subunits that form a potassium-selective pore. The opening of this channel is regulated by both membrane depolarization and binding of intracellular calcium to its large cytoplasmic domain. This compound acts as a positive allosteric modulator, binding to the channel to stabilize its open conformation.
Caption: Activation pathway of the BK channel and the modulatory role of this compound.
Experimental Workflow for Cross-Validation
A robust cross-validation of this compound activity would involve multiple independent laboratories performing standardized experiments. The following diagram illustrates a logical workflow for such a study.
Caption: Idealized workflow for the cross-laboratory validation of this compound activity.
Conclusion and Future Directions
This compound is a powerful pharmacological tool for activating BK channels with high potency and efficacy. The available data, primarily from a single research consortium, consistently demonstrates its robust activity. However, for its widespread adoption and to fully understand its pharmacological profile, independent validation of its activity across different laboratories and in various biological preparations is crucial. Future studies should aim to directly compare this compound with other BK channel openers under identical experimental conditions to build a more comprehensive and comparative dataset. Such efforts will solidify the understanding of its mechanism of action and pave the way for its potential therapeutic applications.
References
Safety Operating Guide
Proper Disposal of GoSlo-SR-5-69: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels. In the absence of specific manufacturer's disposal instructions, these guidelines are based on general best practices for laboratory chemical waste management.
Key Compound Information
A summary of the essential data for this compound is provided below to inform safe handling and disposal practices.
| Property | Value | Source |
| Chemical Name | Sodium 1-Amino-9,10-dioxo-4-((5,6,7,8-tetrahydronaphthalen-2-yl)amino)-9,10-dihydroanthracene-2-sulfonate | |
| Molecular Formula | C24H19N2NaO5S | |
| Molecular Weight | 470.47 g/mol | |
| Solubility | Soluble in DMSO | |
| Intended Use | For laboratory research use only. |
Experimental Protocols: Disposal of this compound
As no specific disposal protocols for this compound have been published, a conservative approach treating the compound as potentially hazardous is required. The primary disposal route will be dictated by its solvent, Dimethyl Sulfoxide (DMSO).
General Principles:
-
Avoid Sewer Disposal: Do not dispose of this compound or its solutions down the drain. Organic compounds and DMSO can have detrimental effects on aquatic life and wastewater treatment systems.
-
Segregation of Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical hygiene plan and waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for clarification.
Step-by-Step Disposal Procedure for this compound in DMSO:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or neoprene are recommended for DMSO).
-
Waste Collection:
-
Collect all waste containing this compound, including unused stock solutions, experimental solutions, and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with DMSO (e.g., polyethylene (B3416737) or glass).
-
The label should clearly state "Hazardous Waste," "this compound in DMSO," and any other components of the waste stream.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
-
Waste Pickup:
-
Once the waste container is full or ready for disposal, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling GoSlo-SR-5-69
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of GoSlo-SR-5-69, a potent BK channel activator. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on standard laboratory safety protocols for handling solid chemical compounds with unknown comprehensive toxicological properties. It is imperative to treat this compound as potentially hazardous and to adhere to these guidelines to ensure personal and environmental safety.
Compound Data
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Weight | 470.47 g/mol | |
| Formula | C₂₄H₁₉N₂NaO₅S | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1363419-31-1 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at room temperature |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes or airborne particles. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. To be worn in addition to safety goggles. | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required for handling the solid compound and its solutions. For prolonged contact or when handling stock solutions, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully fastened to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All weighing and initial dilutions of powdered this compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Handling and Experimental Workflow
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step guidance outlines the key procedures from receipt to experimental use.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.
-
Store the compound at room temperature in a designated, well-ventilated, and dry area, away from incompatible materials.
Preparation of Stock Solutions
-
Engineering Control : All handling of the solid compound, including weighing and initial solubilization, must be conducted in a chemical fume hood.
-
Weighing : Use an analytical balance within the fume hood. Handle the powder carefully to minimize the generation of dust.
-
Solubilization : this compound is soluble in DMSO up to 100 mM. Add the appropriate volume of DMSO to the weighed compound in a suitable vial. Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling : Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
When diluting the stock solution to working concentrations, continue to wear all required PPE.
-
Perform all experimental procedures involving this compound in a well-ventilated area.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste : Dispose of any unused solid this compound, contaminated gloves, weigh boats, and other disposable materials in a designated hazardous chemical waste container.
-
Liquid Waste : All solutions containing this compound, including stock solutions and experimental media, must be collected in a clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Container Disposal : Empty containers that held solid this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glassware.
-
Waste Pickup : Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : If the powder is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill : In the event of a spill, evacuate the immediate area. For a small spill of the solid, carefully sweep it up with an appropriate absorbent material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the spill area is decontaminated. For large spills, contact your institution's environmental health and safety department.
Visualized Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Standard laboratory workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
